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  • Product: 2-(1,4-Diazepan-1-yl)pyridin-3-amine
  • CAS: 1264049-89-9

Core Science & Biosynthesis

Foundational

"2-(1,4-Diazepan-1-yl)pyridin-3-amine" synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(1,4-Diazepan-1-yl)pyridin-3-amine Abstract This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-(1,4-Diazepan-1-yl)pyridin-3-ami...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-(1,4-Diazepan-1-yl)pyridin-3-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-(1,4-Diazepan-1-yl)pyridin-3-amine (CAS No: 1264049-89-9), a heterocyclic compound of interest in medicinal chemistry and drug development.[1] The molecule incorporates both a 3-aminopyridine moiety and a 1,4-diazepane ring, structural motifs prevalent in a wide range of biologically active agents.[2][3] This document explores two primary, robust synthetic strategies: a classical Nucleophilic Aromatic Substitution (SNAr) pathway and a modern Palladium-catalyzed Buchwald-Hartwig amination. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the methodologies to inform rational synthesis design.

Introduction and Retrosynthetic Analysis

The target molecule, 2-(1,4-Diazepan-1-yl)pyridin-3-amine, presents a key synthetic challenge in the formation of the C-N bond between the C2 position of the pyridine ring and a nitrogen atom of the 1,4-diazepane heterocycle. A retrosynthetic analysis reveals two logical disconnections at this crucial bond, leading to two distinct forward-synthesis strategies.

G cluster_0 Retrosynthetic Pathways cluster_1 Strategy A: SNAr cluster_2 Strategy B: Buchwald-Hartwig TM 2-(1,4-Diazepan-1-yl)pyridin-3-amine Bond C-N Bond Disconnection TM->Bond A1 2-Halo-3-nitropyridine Bond->A1 A2 1,4-Diazepane Bond->A2 B1 2-Halo-3-aminopyridine (Protected) Bond->B1 B2 1,4-Diazepane (Mono-protected) Bond->B2

Caption: Retrosynthetic analysis of the target molecule.

  • Pathway A (SNAr): This classical approach involves the reaction of an electron-deficient pyridine precursor, such as 2-chloro-3-nitropyridine, with 1,4-diazepane. The strong electron-withdrawing nitro group activates the C2 position for nucleophilic attack. A subsequent reduction of the nitro group yields the final product.

  • Pathway B (Buchwald-Hartwig Amination): This modern, palladium-catalyzed cross-coupling reaction offers a highly versatile and often milder alternative.[4] It involves coupling a 2-halopyridine derivative with 1,4-diazepane, typically requiring protection of the non-reacting amine groups to ensure selectivity.

This guide will now detail the experimental realization of both pathways.

Pathway A: Nucleophilic Aromatic Substitution (SNAr) and Reduction

This two-step sequence is arguably the most direct and atom-economical approach. It leverages the powerful activating effect of a nitro group to facilitate the initial C-N bond formation.

Mechanistic Rationale

The first step is a classic SNAr reaction. The nitro group at the C3 position, along with the ring nitrogen, strongly polarizes the pyridine ring, making the C2 position highly electrophilic and susceptible to attack by the nucleophilic secondary amine of 1,4-diazepane. The reaction proceeds through a Meisenheimer complex intermediate. The second step involves the straightforward reduction of the nitro group to a primary amine, which can be accomplished via several standard methods.

Caption: Workflow for the SNAr synthesis pathway.

Experimental Protocol

Step 1: Synthesis of 2-(1,4-Diazepan-1-yl)-3-nitropyridine

Reagent/MaterialMolar Eq.MW ( g/mol )AmountNotes
2-Chloro-3-nitropyridine1.0158.5510.0 gStarting material
1,4-Diazepane1.5100.169.47 gNucleophile, used in excess
Potassium Carbonate (K₂CO₃)2.0138.2117.4 gBase to scavenge HCl
N,N-Dimethylformamide (DMF)--100 mLAnhydrous solvent

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-3-nitropyridine (10.0 g), potassium carbonate (17.4 g), and anhydrous DMF (100 mL).

  • Stir the suspension at room temperature and add 1,4-diazepane (9.47 g) portion-wise over 10 minutes.

  • Heat the reaction mixture to 90 °C and maintain for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water (500 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to yield the title intermediate as a yellow solid.

Step 2: Synthesis of 2-(1,4-Diazepan-1-yl)pyridin-3-amine

Reagent/MaterialMolar Eq.MW ( g/mol )AmountNotes
2-(1,4-Diazepan-1-yl)-3-nitropyridine1.0236.2610.0 gIntermediate from Step 1
Palladium on Carbon (10% Pd/C)~5 mol%-~1.0 gCatalyst
Methanol (MeOH)--150 mLSolvent
Hydrogen (H₂)Excess-1 atmReducing agent (balloon)

Procedure:

  • In a hydrogenation flask, dissolve the nitro-intermediate (10.0 g) in methanol (150 mL).

  • Carefully add 10% Pd/C catalyst (~1.0 g) under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).

  • Stir the reaction vigorously under a hydrogen atmosphere (balloon pressure is sufficient) at room temperature for 12-16 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, 2-(1,4-Diazepan-1-yl)pyridin-3-amine, typically as an off-white or pale-yellow solid of sufficient purity for many applications. Further purification can be achieved by recrystallization if necessary.

Pathway B: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, providing a powerful tool for coupling amines with aryl halides.[4][5] This pathway is particularly valuable when the SNAr route is sluggish or incompatible with other functional groups. The key challenge for pyridine substrates is potential catalyst poisoning by the ring nitrogen, which is overcome by using sterically hindered phosphine ligands.[6]

Mechanistic Rationale

The reaction proceeds via a palladium-catalyzed cycle. A Pd(0) species undergoes oxidative addition into the aryl halide (C-Br) bond. The resulting Pd(II) complex coordinates the amine. A base then deprotonates the amine, and subsequent reductive elimination forms the desired C-N bond, regenerating the Pd(0) catalyst.[7] To ensure regioselectivity and prevent unwanted side reactions, both the 3-amino group of the pyridine and one of the diazepine nitrogens must be protected, typically with a tert-butoxycarbonyl (Boc) group, which can be readily removed in the final step.

Caption: Workflow for the Buchwald-Hartwig synthesis pathway.

Experimental Protocol

(Note: Steps for the protection of 2-bromo-3-aminopyridine are standard and not detailed here. The protocol begins with the key coupling step.)

Step 1: Buchwald-Hartwig Coupling

Reagent/MaterialMolar Eq.MW ( g/mol )AmountNotes
tert-Butyl (2-bromopyridin-3-yl)carbamate1.0289.1510.0 gAryl halide partner
tert-Butyl 1,4-diazepane-1-carboxylate1.2200.288.31 gAmine partner
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)0.01915.72317 mgPalladium source
XPhos0.04476.65660 mgLigand
Sodium tert-butoxide (NaOtBu)1.496.104.64 gBase
Toluene--150 mLAnhydrous, degassed solvent

Procedure:

  • In a glovebox, add the aryl bromide (10.0 g), amine (8.31 g), NaOtBu (4.64 g), and XPhos (660 mg) to an oven-dried reaction flask with a stir bar.

  • Add the palladium source, Pd₂(dba)₃ (317 mg).

  • Add anhydrous, degassed toluene (150 mL).

  • Seal the flask, remove it from the glovebox, and heat to 110 °C under a nitrogen atmosphere for 8-12 hours.

  • Monitor the reaction by LC-MS. A healthy reaction mixture is typically a homogeneous, reddish-brown solution. The formation of a black precipitate (palladium black) indicates catalyst decomposition.[6]

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography (eluting with a gradient of hexanes/ethyl acetate) to obtain the di-Boc protected intermediate.

Step 2: Final Deprotection

Reagent/MaterialMolar Eq.MW ( g/mol )AmountNotes
Di-Boc Protected Intermediate1.0392.5210.0 gSubstrate
Trifluoroacetic Acid (TFA)~20114.02~40 mLDeprotecting agent
Dichloromethane (DCM)--100 mLSolvent

Procedure:

  • Dissolve the di-Boc protected intermediate (10.0 g) in DCM (100 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (~40 mL) dropwise.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the deprotection by LC-MS until all starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution until the aqueous layer is basic (pH > 8).

  • Separate the organic layer, dry over sodium sulfate, filter, and concentrate to yield the final product.

Pathway Comparison and Conclusion

The choice between these two synthetic routes depends on several factors, including scale, cost, and available expertise.

FeaturePathway A: SNArPathway B: Buchwald-Hartwig
Simplicity High (fewer steps)Moderate (requires protection/deprotection)
Cost Lower (no expensive catalysts/ligands)Higher (palladium catalyst and phosphine ligand)
Versatility Lower (requires activated substrate)High (broad substrate scope)
Yields Generally goodGenerally high and reliable
Scale-up More straightforwardRequires careful control of inert conditions

References

  • AA Blocks. 2-(1,4-diazepan-1-yl)pyridin-3-amine. [Link]

  • Gomma, G. F., et al. (2011). Synthesis of 2-(4-substitutedbenzyl-[1][4]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[1][4][8]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical Biology & Drug Design, 77(1), 98-103. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Pérez-Temprano, M. H., et al. (2015). A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. RSC Advances, 5(115), 95217-95224. [Link]

  • Bentham Science Publishers. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 15(6). [Link]

  • Rao, K. S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143. [Link]

  • Ulfa, S. M., et al. (2014). Shortcut Approach to 1,4-Diazepine from 3-Pyridylnitrene Intermedietes under Mild Condition. Jurnal Pure and Applied Chemistry Research, 3(3), 111-115. [Link]

  • ResearchGate. Synthesis of 1,4-Benzodiazepin-2(2 H)-ones and 3-Amino-1,3-dihydro-1,4-benzodiazepin-2(2 H)-ones: Pd-Catalyzed Cross-Coupling of Imidoyl Chlorides with Organoboronic Acids. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Lin, C.-F., et al. (2014). Synthesis of 1-Amino-5,6-diaryl-3-cyano-1H-pyridin-2-ones and 6,7-Diaryl-4-cyano-3-hydroxy-1H-[1][8]diazepines from Isoflavones. Helvetica Chimica Acta, 97(4), 561-573. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

Sources

Exploratory

Physicochemical properties of "2-(1,4-Diazepan-1-yl)pyridin-3-amine"

An In-depth Technical Guide to the Physicochemical Properties of 2-(1,4-Diazepan-1-yl)pyridin-3-amine Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel h...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(1,4-Diazepan-1-yl)pyridin-3-amine

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel heterocyclic compound, 2-(1,4-Diazepan-1-yl)pyridin-3-amine. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind these properties, their profound implications for drug discovery and development, and the robust experimental methodologies required for their accurate determination. We will explore the compound's structural features, ionization behavior (pKa), lipophilicity (logP), and aqueous solubility. Each section is grounded in established scientific principles and includes detailed, field-proven experimental protocols to ensure data integrity and reproducibility. The overarching goal is to equip scientists with the foundational knowledge necessary to evaluate the potential of this molecular scaffold in a pharmaceutical context.

Introduction and Molecular Overview

2-(1,4-Diazepan-1-yl)pyridin-3-amine is a heterocyclic compound featuring a 3-aminopyridine core linked to a 1,4-diazepane moiety. This unique structural combination presents multiple sites for hydrogen bonding and possesses several basic centers, making its physicochemical profile highly dependent on pH. Such scaffolds are of significant interest in medicinal chemistry as the aminopyridine group is a common pharmacophore, and the diazepane ring offers a flexible, seven-membered cyclic diamine system that can be manipulated to tune properties like solubility and target engagement.

Understanding the fundamental physicochemical properties of this molecule is a non-negotiable prerequisite for any rational drug design program. These parameters—specifically pKa, logP, and solubility—govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug candidate, ultimately dictating its bioavailability and in vivo efficacy. This guide provides the theoretical framework and practical, validated protocols for a thorough characterization.

Molecular Structure and Identifiers

The unambiguous identification of a compound is the bedrock of all subsequent scientific investigation. The key identifiers for 2-(1,4-Diazepan-1-yl)pyridin-3-amine are summarized below.

IdentifierValueSource
IUPAC Name 2-(1,4-Diazepan-1-yl)pyridin-3-amine-
CAS Number 1264049-89-9[1]
Molecular Formula C₁₀H₁₆N₄[1]
Molecular Weight 192.26 g/mol [1]
SMILES NC1=C(N2CCNCCC2)N=CC=C1[1]

Structure:

2D Structure of 2-(1,4-Diazepan-1-yl)pyridin-3-amine

Predicted Physicochemical Properties

While experimental determination is the gold standard, in silico predictions provide valuable, early-stage insights into a compound's likely behavior. These computational models are essential for prioritizing candidates for synthesis and resource-intensive experimental testing.

PropertyPredicted ValueSignificance in Drug Development
logP ~1.0 - 1.5Indicates moderate lipophilicity, often a good starting point for balancing membrane permeability and aqueous solubility.
Topological Polar Surface Area (TPSA) ~68 ŲSuggests good potential for oral bioavailability (typically TPSA < 140 Ų).
Hydrogen Bond Donors 3 (one primary amine, two secondary amines)Influences solubility and target binding interactions.
Hydrogen Bond Acceptors 4 (four nitrogen atoms)Affects solubility and provides points for molecular interactions.
Rotatable Bonds 2Low number suggests conformational rigidity, which can be favorable for binding affinity.

Note: Predicted values are derived from computational algorithms and analogies to structurally similar fragments. For instance, a related compound, 2-(1,4-Diazepan-1-yl)oxazolo[5,4-b]pyridine, has a predicted LogP of 1.02.[2] These values must be confirmed experimentally.

Ionization Constant (pKa): The Master Variable

4.1 Expertise & Experience: Why pKa is Paramount The pKa is arguably the most critical physicochemical parameter for an ionizable drug candidate. It dictates the extent of ionization at a given pH, which directly impacts solubility, lipophilicity, membrane permeability, and receptor binding.[3][4] For 2-(1,4-Diazepan-1-yl)pyridin-3-amine, with its multiple basic nitrogen centers, the pKa profile will define its behavior in the variable pH environments of the gastrointestinal tract, bloodstream, and intracellular compartments.[3] An accurate pKa determination is not merely an academic exercise; it is essential for designing relevant biological assays, developing stable formulations, and predicting in vivo performance.

4.2 Analysis of Ionizable Centers This molecule possesses four nitrogen atoms, three of which are expected to be the primary basic centers in a physiologically relevant pH range:

  • Pyridine Ring Nitrogen: The lone pair is part of the aromatic system to a lesser extent than in pyrrole, but its basicity is still lower than that of typical aliphatic amines. The pKa of pyridine itself is ~5.2.

  • Exocyclic Aminopyridine Nitrogen (-NH₂): This primary amine's basicity is reduced by the electron-withdrawing effect of the pyridine ring.

  • Diazepane Ring Nitrogens: These two secondary amines are aliphatic and are expected to be the most basic centers. They will have two distinct pKa values, with the first protonation making the second protonation less favorable.

We can anticipate at least two, and likely three, pKa values between pH 2 and 11. Experimental determination is crucial to resolve these values.

4.3 Trustworthiness: A Self-Validating Protocol for Potentiometric Titration Potentiometric titration is a robust and widely accepted method for pKa determination.[5][6] The following protocol is designed for high accuracy and reproducibility.

Methodology:

  • System Calibration: Calibrate the pH electrode using at least three high-purity, certified standard buffers (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (e.g., 25°C or 37°C). This step is critical for data integrity.

  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent, typically water or a water/co-solvent mixture (e.g., methanol or DMSO) if solubility is limited. Include a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[5]

  • Acidification: Acidify the solution to a starting pH of ~2.0 with a standardized titrant (e.g., 0.1 M HCl). This ensures all basic centers are fully protonated at the start of the titration.

  • Inert Atmosphere: Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes before and during the titration to eliminate dissolved CO₂, which can form carbonic acid and interfere with the titration of bases.[5]

  • Titration: Titrate the solution with a standardized base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments (e.g., 0.02 mL). Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which are identified as the midpoints of the buffer regions or the points of maximum buffer capacity. These can be precisely located by analyzing the first and second derivatives of the titration curve.

4.4 Authoritative Grounding: Workflow for pKa Determination The logical flow of this experiment is crucial for obtaining reliable data.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter (3-point calibration) B Prepare Analyte Solution (Known concentration, 0.15M KCl) A->B C Purge with N2 (Remove dissolved CO2) B->C D Acidify to pH 2 (0.1M HCl) C->D E Titrate with 0.1M NaOH (Incremental additions) D->E F Record pH vs. Volume E->F G Plot Titration Curve (pH vs. Volume) F->G H Calculate 1st & 2nd Derivatives G->H I Identify Inflection Points (Equivalence Points) H->I J Determine pKa Values (pH at half-equivalence) I->J

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP): Balancing for Bioavailability

5.1 Expertise & Experience: The Lipophilicity Tightrope Lipophilicity, quantified as the octanol-water partition coefficient (LogP), is a measure of a compound's preference for a lipid-like environment versus an aqueous one.[7] It is a critical determinant of a drug's ability to cross biological membranes, including the intestinal wall and the blood-brain barrier. However, it's a delicate balance; excessively high lipophilicity can lead to poor aqueous solubility, high metabolic turnover, and off-target toxicity, while very low lipophilicity can hinder membrane permeation.[8] For a molecule like ours, which can exist in neutral and protonated forms, it is crucial to determine the LogD (the distribution coefficient at a specific pH, typically 7.4) to understand its behavior under physiological conditions.

5.2 Trustworthiness: The Shake-Flask (OECD 107) Protocol The shake-flask method is the universally recognized "gold standard" for LogP determination due to its direct measurement principle.[7]

Methodology:

  • Phase Preparation: Prepare mutually saturated phases by vigorously mixing n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD determination) for 24 hours. Allow the phases to separate completely.

  • Compound Dosing: Prepare a stock solution of the compound in the phase in which it is more soluble. Add a small volume of this stock to a vessel containing known volumes of the pre-saturated n-octanol and buffer (e.g., 10 mL of each). The final concentration should be low enough to avoid saturation in either phase.

  • Equilibration: Seal the vessel and shake it gently at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours). A preliminary experiment to determine the time to equilibrium is recommended.

  • Phase Separation: Centrifuge the mixture at a low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated analytical method, most commonly HPLC-UV. A full calibration curve in each phase is required for accuracy.

  • Calculation: Calculate the LogP (or LogD) value as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP = log₁₀([Compound]octanol / [Compound]aqueous)

5.3 Authoritative Grounding: Workflow for Shake-Flask LogP Determination

LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Pre-saturated n-Octanol and Buffer (pH 7.4) B Prepare Analyte Stock Solution A->B C Combine Phases and Analyte B->C D Shake to Reach Equilibrium (Constant Temperature) C->D E Separate Phases (Centrifugation) D->E F Sample Aliquots from Each Phase E->F G Quantify Concentration (HPLC-UV with Calibration Curves) F->G H Calculate LogP Ratio LogP = log([C]oct / [C]aq) G->H

Caption: Workflow for LogP/LogD determination via the shake-flask method.

Aqueous Solubility: The Gateway to Absorption

6.1 Expertise & Experience: Solubility as a Gatekeeper A drug must be in solution to be absorbed.[9] Therefore, aqueous solubility is a fundamental property that can make or break a drug development program. Poor solubility is a leading cause of failure for promising drug candidates.[10] For an ionizable compound like 2-(1,4-Diazepan-1-yl)pyridin-3-amine, solubility will be highly pH-dependent. As a base, its solubility is expected to be significantly higher at lower pH values where it is protonated and forms a more soluble salt.[11] Determining the thermodynamic equilibrium solubility across a range of pH values (the pH-solubility profile) is essential.

6.2 Trustworthiness: The Equilibrium Shake-Flask Solubility Protocol This method measures the true thermodynamic solubility, which represents the equilibrium state between the dissolved and solid forms of the compound.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering the pH range of interest (e.g., pH 2, 4, 6, 7.4, 9).

  • Sample Addition: Add an excess amount of the solid compound to a vial containing a known volume of each buffer. The presence of undissolved solid at the end of the experiment is critical to ensure saturation has been reached.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is achieved.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by filtration (using a low-binding filter, e.g., PVDF) or centrifugation at high speed.[10]

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it into a suitable mobile phase. Analyze the concentration using a validated HPLC-UV method against a standard calibration curve.

  • pH Measurement: Measure the final pH of the saturated solution, as it may differ slightly from the starting buffer pH.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the final measured pH to generate the pH-solubility profile.

6.3 Authoritative Grounding: Workflow for Thermodynamic Solubility

Solubility_Workflow cluster_prep Preparation cluster_exp Equilibration cluster_analysis Analysis A Add Excess Solid Compound to Vials with Buffers (e.g., pH 2 to 9) B Agitate at Constant Temp (24-72 hours) A->B C Ensure Solid is Present B->C D Separate Solid/Liquid (Filtration or Centrifugation) C->D E Sample Supernatant D->E F Measure Final pH D->F G Quantify Concentration (HPLC-UV) E->G H Plot pH-Solubility Profile F->H G->H

Caption: Workflow for determining the pH-solubility profile.

Anticipated Spectroscopic Characterization

While experimental spectra are required for final confirmation, the structure of 2-(1,4-Diazepan-1-yl)pyridin-3-amine allows for the prediction of key spectroscopic features.

  • ¹H NMR:

    • Aromatic Region (δ 6.5-8.5 ppm): Three distinct signals corresponding to the protons on the pyridine ring.

    • Aliphatic Region (δ 2.5-4.0 ppm): Complex, overlapping multiplets for the eight CH₂ protons of the diazepane ring.

    • Amine Protons (broad signals): A broad singlet for the -NH₂ group and two broad signals for the -NH- groups of the diazepane, which may exchange with solvent and vary in chemical shift.

  • ¹³C NMR:

    • Aromatic Region (δ 110-160 ppm): Five signals for the carbons of the pyridine ring.

    • Aliphatic Region (δ 40-60 ppm): Signals corresponding to the five unique carbons of the diazepane ring.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch (3200-3500 cm⁻¹): Broad absorptions characteristic of the primary and secondary amines.

    • C-H Stretch (2850-3100 cm⁻¹): Aliphatic and aromatic C-H stretching bands.

    • C=N, C=C Stretch (1500-1650 cm⁻¹): Aromatic ring stretching vibrations.

  • Mass Spectrometry:

    • Expected [M+H]⁺: 193.1453 (for C₁₀H₁₇N₄⁺). High-resolution mass spectrometry should confirm the elemental composition.

    • Fragmentation: Likely fragmentation would involve the loss of fragments from the diazepane ring.

Conclusion

2-(1,4-Diazepan-1-yl)pyridin-3-amine is a compound with a physicochemical profile that warrants further investigation for drug discovery applications. Its multiple basic centers necessitate a thorough evaluation of its pH-dependent properties. The predicted moderate lipophilicity and polar surface area are encouraging indicators for potential drug-likeness. The experimental protocols detailed in this guide provide a robust framework for obtaining the high-quality, reproducible data required for making informed decisions in a drug development pipeline. The accurate determination of pKa, LogD₇.₄, and the pH-solubility profile will be the critical next steps in assessing the viability of this promising molecular scaffold.

References

  • AA Blocks. 2-(1,4-diazepan-1-yl)pyridin-3-amine | 1264049-89-9. [Link][1]

  • Longdom Publishing. Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. [Link][8]

  • MDPI. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. [Link][12]

  • American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link][10]

  • International Journal of Innovative Research and Scientific Studies. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link][3][4]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link][5]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link][7]

  • Fakhree, M. A. A., et al. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link][9]

  • PMC. Development of Methods for the Determination of pKa Values. [Link][6]

  • Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link][11]

Sources

Foundational

"2-(1,4-Diazepan-1-yl)pyridin-3-amine" mechanism of action

This guide provides an in-depth technical analysis of the 2-(1,4-Diazepan-1-yl)pyridin-3-amine scaffold (CAS: 1264049-89-9).[1] It focuses on its role as a privileged pharmacophore in medicinal chemistry, specifically it...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 2-(1,4-Diazepan-1-yl)pyridin-3-amine scaffold (CAS: 1264049-89-9).[1] It focuses on its role as a privileged pharmacophore in medicinal chemistry, specifically its dual-mechanism utility in Kinase/Phosphatase inhibition and Aminergic GPCR modulation .[1]

Pharmacological Mechanism & Experimental Application[1][2][3][4]

Part 1: Executive Summary & Structural Logic

2-(1,4-Diazepan-1-yl)pyridin-3-amine is a bidentate heterocyclic scaffold characterized by a pyridine ring substituted with an exocyclic primary amine at the C3 position and a 1,4-diazepane ring at the C2 position.[1]

In drug discovery, this molecule is not merely a passive intermediate; it is a Privileged Structure designed to exploit specific binding pockets in enzymes and receptors. Its mechanism of action (MoA) is context-dependent, functioning primarily through two distinct molecular interactions:[1]

  • The "Hinge-Binding" Motif (Kinase/Phosphatase Targets): The 3-amino-pyridine core mimics the adenine ring of ATP, allowing it to form critical hydrogen bonds with the hinge region of kinases or the active site of phosphatases (e.g., M. tuberculosis PtpB).

  • The "Ionic Anchor" Motif (GPCR Targets): The secondary amine of the diazepane ring (pKa ~9-10) is protonated at physiological pH, allowing it to form salt bridges with conserved aspartate residues in aminergic G-Protein Coupled Receptors (e.g., Histamine H3, 5-HT3).[1]

Part 2: Detailed Mechanism of Action[1]
A. Mechanism 1: ATP-Mimetic Hinge Binding (Kinase/Phosphatase)

The most potent application of this scaffold lies in its ability to inhibit enzymes that utilize ATP or phosphotyrosine substrates.

  • Structural Causality:

    • H-Bond Acceptor: The pyridine nitrogen (N1) accepts a hydrogen bond from the backbone amide of the kinase hinge region.

    • H-Bond Donor: The C3-primary amine donates a hydrogen bond to the backbone carbonyl of the hinge.[1]

    • Solvent Channel Projection: The bulky 1,4-diazepane ring at C2 sterically prevents the molecule from penetrating too deeply into the hydrophobic back-pocket, instead projecting into the solvent front. This improves solubility and allows for the attachment of "tail" groups to gain selectivity.

  • Case Study: Mycobacterium tuberculosis PtpB Inhibition Recent data (2026) identifies diazepane-pyridine derivatives as inhibitors of PtpB , a virulence factor in Tuberculosis.[1][2] The scaffold binds to the PtpB active site, blocking the hydrolysis of host phosphoproteins, thereby preventing the pathogen from evading the host immune response.

B. Mechanism 2: Allosteric & Orthosteric GPCR Modulation

In the context of neurotransmitter receptors, the 1,4-diazepane moiety drives the affinity.

  • Ionic Interaction: The distal nitrogen of the diazepane ring becomes positively charged. This cation seeks the conserved Aspartate 3.32 (D3.32) residue found in transmembrane helix 3 (TM3) of aminergic GPCRs.[1]

  • Pi-Cation Interaction: The pyridine ring often engages in pi-stacking or pi-cation interactions with aromatic residues (e.g., Phenylalanine or Tryptophan) in the receptor binding pocket.[1]

Part 3: Visualization of Signaling & Binding Logic[1]

The following diagram illustrates the dual-binding logic and the downstream effects of this scaffold.

MoA_Pathway cluster_Kinase Pathway A: Enzyme Inhibition cluster_GPCR Pathway B: GPCR Modulation Scaffold 2-(1,4-Diazepan-1-yl) pyridin-3-amine Hinge Hinge Region (Backbone Interaction) Scaffold->Hinge H-Bond Donor/Acceptor Asp332 Aspartate 3.32 (Ionic Lock) Scaffold->Asp332 Salt Bridge (Diazepane N+) ATP_Site ATP Binding Pocket Hinge->ATP_Site Occupies Inhibition Inhibition of Phosphorylation/Hydrolysis ATP_Site->Inhibition Competes with ATP Effect_A Cell Cycle Arrest / Virulence Block (PtpB) Inhibition->Effect_A Receptor Aminergic GPCR (H3, 5-HT) Asp332->Receptor Stabilizes Inactive State Modulation Receptor Antagonism Receptor->Modulation Effect_B Neurotransmission Modulation Modulation->Effect_B

Caption: Dual mechanism illustrating Hinge Binding (Kinase/Phosphatase) vs. Ionic Locking (GPCR) pathways.

Part 4: Experimental Validation Protocols

To validate the activity of this scaffold in your research, use the following standardized protocols.

Protocol A: Synthesis of the Scaffold

For researchers synthesizing the core from scratch. Reaction: Buchwald-Hartwig Amination or SNAr (Nucleophilic Aromatic Substitution).[1]

  • Reagents: 2-Chloro-3-nitropyridine (Starting Material), 1-Boc-homopiperazine (1,4-diazepane protected),

    
     (Base), DMF (Solvent).[1]
    
  • Step 1 (SNAr): Mix 2-Chloro-3-nitropyridine (1.0 eq) with 1-Boc-homopiperazine (1.1 eq) and

    
     (2.0 eq) in DMF. Heat to 80°C for 4 hours.
    
  • Step 2 (Reduction): Isolate the nitro-intermediate.[1] Reduce the nitro group to an amine using

    
     or Iron/Ammonium Chloride.
    
  • Step 3 (Deprotection): Remove the Boc group with TFA/DCM to yield the free 2-(1,4-diazepan-1-yl)pyridin-3-amine.[1]

Protocol B: Mtb PtpB Enzyme Inhibition Assay

To test efficacy against Tuberculosis virulence factors.[1]

ParameterSpecification
Enzyme Recombinant M. tuberculosis PtpB (expressed in E. coli)
Substrate p-Nitrophenyl Phosphate (pNPP)
Buffer 50 mM Tris-HCl (pH 7.5), 2 mM DTT, 0.5 mM EDTA
Detection Absorbance at 405 nm (formation of p-Nitrophenol)

Workflow:

  • Incubation: Incubate 50 nM PtpB with varying concentrations (0.1 µM – 100 µM) of the scaffold for 15 mins at 37°C.

  • Initiation: Add 2 mM pNPP to start the reaction.

  • Measurement: Monitor OD405 continuously for 20 minutes.

  • Analysis: Plot Initial Velocity (

    
    ) vs. [Inhibitor]. Fit to IC50 equation.
    
    • Expected Result: IC50 values in the low micromolar range (10-50 µM) for the core scaffold; significantly lower for optimized derivatives.

Part 5: Quantitative Data Summary

The following table summarizes the physicochemical profile of the scaffold, critical for optimizing bioavailability.

PropertyValueImplication for Drug Design
Molecular Weight 192.26 DaIdeal fragment size (<300 Da) allowing for significant elaboration.[1]
cLogP ~0.8 - 1.2Highly hydrophilic; excellent aqueous solubility.
TPSA ~50 ŲGood membrane permeability; likely CNS active.
pKa (Diazepane) ~9.5Predominantly protonated at pH 7.4; drives GPCR affinity.[1]
pKa (Pyridine) ~3.5Remains neutral; acts as H-bond acceptor.[1]
Part 6: References
  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. Source: Infection and Immunity (ASM), 2026. URL:[Link][1]

  • Benzodiazepine compounds as inhibitors of the src protein tyrosine kinase. Source: PubMed (NIH), 1999. URL:[Link][1]

  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases. Source: PubMed (NIH), 2016. URL:[Link]

  • 2-(1,4-Diazepan-1-yl)pyridin-3-amine Product Data. Source: AA Blocks (Chemical Vendor).[1][3] URL:[Link][1]

Sources

Exploratory

In vitro biological screening of "2-(1,4-Diazepan-1-yl)pyridin-3-amine"

Technical Guide: In Vitro Biological Screening of the 2-(1,4-Diazepan-1-yl)pyridin-3-amine Scaffold Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Lead Discovery Biologists S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: In Vitro Biological Screening of the 2-(1,4-Diazepan-1-yl)pyridin-3-amine Scaffold

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Lead Discovery Biologists Subject: Target Deconvolution, Fragment-Based Screening, and Safety Profiling of a Privileged Scaffold

Executive Summary

The molecule 2-(1,4-Diazepan-1-yl)pyridin-3-amine (hereafter referred to as The Scaffold ) represents a high-value "privileged structure" in modern drug discovery.[1] Its architecture combines a 2-aminopyridine core—a classic hinge-binding motif found in numerous kinase inhibitors—with a 1,4-diazepane ring, a versatile solubilizing group often associated with aminergic GPCR ligands (e.g., Histamine H3/H4, 5-HT receptors) and epigenetic modulators.

Due to its low molecular weight (~192 Da) and specific heteroatomic arrangement, this molecule is best characterized as a fragment-like lead . Consequently, its biological screening requires a distinct strategy that prioritizes biophysical validation and high-concentration biochemical profiling over standard phenotypic assays.

This guide details a rigorous, three-phase screening cascade designed to deconvolve the biological activity of this scaffold, moving from target identification (Kinase vs. GPCR) to functional validation and early ADME-Tox liability assessment.

Structural Analysis & Pharmacophore Hypothesis

Before initiating wet-lab screening, one must understand the "why" behind the assay selection. The Scaffold presents two distinct faces for molecular recognition:

  • The Kinase Hinge Hypothesis:

    • Motif: The 2-aminopyridine system is a hydrogen bond donor/acceptor pair capable of binding to the hinge region of ATP-binding sites in protein kinases (e.g., CDKs, MAPKs).

    • Screening Implication: Requires ATP-competitive binding assays.

  • The Aminergic GPCR Hypothesis:

    • Motif: The 1,4-diazepane ring provides a basic center (secondary amine) at physiological pH, mimicking the ethylamine side chain of neurotransmitters like histamine and serotonin.

    • Screening Implication: Requires radioligand binding panels for H3, H4, and 5-HT6 receptors.

  • The Epigenetic Hypothesis:

    • Motif: Diazepine-like structures are known mimetics of acetyl-lysine, making them potential inhibitors of Bromodomains (BRD4).

Phase I: Primary Screening Cascade (Target Deconvolution)

The primary objective is to categorize the scaffold's affinity profile. Given its fragment nature, "hit" criteria should be defined as


 rather than the nanomolar potency expected of optimized leads.
Workflow Diagram: The Screening Decision Matrix

ScreeningCascade Start Compound: 2-(1,4-Diazepan-1-yl)pyridin-3-amine InSilico Step 1: In Silico Profiling (pKa, LogD, PAINS Filter) Start->InSilico Branch Target Hypothesis Split InSilico->Branch KinasePath Hypothesis A: Kinase Inhibitor (Hinge Binder) Branch->KinasePath GPCRPath Hypothesis B: Aminergic GPCR (Basic Amine) Branch->GPCRPath KinaseAssay Assay: Kinome Scan (Kd) Method: TR-FRET / LanthaScreen KinasePath->KinaseAssay GPCRAssay Assay: Radioligand Binding Panel Targets: H3, 5-HT6, D2 GPCRPath->GPCRAssay HitVal Hit Validation (Dose-Response IC50) KinaseAssay->HitVal >50% Inhibition @ 10µM GPCRAssay->HitVal >50% Displacement @ 10µM Biophys Biophysical Confirmation (SPR / NMR) HitVal->Biophys Confirm Binding Mode

Figure 1: Strategic decision matrix for profiling the diazepanyl-pyridine scaffold. The workflow splits based on the two dominant pharmacophore features.

Detailed Experimental Protocols

Protocol A: Kinase Selectivity Profiling (TR-FRET)

Rationale: The 2-aminopyridine moiety is a "privileged" kinase scaffold. We use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it is robust against autofluorescence, which can be an issue with pyridine-based fragments.

Materials:

  • Europium-labeled anti-GST antibody (Donor).

  • AlexaFluor™ 647-labeled Kinase Tracer (Acceptor).

  • Recombinant Kinase (e.g., CDK2/CyclinA).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Methodology:

  • Preparation: Dilute The Scaffold in 100% DMSO to create a 100x stock series (Final assay concentration range: 100 µM to 1 nM).

  • Incubation: In a 384-well low-volume plate, add:

    • 5 µL of Kinase + Antibody mixture.

    • 5 µL of Tracer (at

      
       concentration).
      
    • 100 nL of Compound.

  • Equilibrium: Incubate for 60 minutes at Room Temperature (RT) in the dark.

  • Detection: Read on a multimode plate reader (e.g., EnVision).

    • Excitation: 337 nm.

    • Emission: 620 nm (Donor) and 665 nm (Acceptor).

  • Analysis: Calculate the TR-FRET ratio (

    
    ). Plot % Inhibition vs. log[Compound].
    

Self-Validating Control:

  • Positive Control: Staurosporine (Broad-spectrum kinase inhibitor).

  • Negative Control: DMSO only (0% inhibition).

  • Z-Prime (

    
    ):  Must be > 0.5 for the assay to be considered valid.
    
Protocol B: GPCR Radioligand Binding (Focus: Histamine H3)

Rationale: The diazepane ring mimics the histamine side chain. H3 receptors are constitutive targets for such basic amines.

Materials:

  • Membrane preparation expressing Human H3 Receptor.

  • Radioligand: [

    
    H]-N-alpha-methylhistamine (
    
    
    
    nM).
  • Unlabeled Competitor: R-alpha-methylhistamine (10 µM) for non-specific binding (NSB).

Methodology:

  • Membrane Prep: Thaw membranes and homogenize in Binding Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

  • Assembly: In a 96-well plate, combine:

    • 50 µL Radioligand (Final conc: ~

      
      ).
      
    • 50 µL Test Compound (The Scaffold) at 10 µM (single point) or dose-response.

    • 100 µL Membrane suspension (10-20 µg protein/well).

  • Incubation: 60 minutes at 25°C.

  • Harvest: Filter through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding of the basic diazepane.

  • Quantification: Liquid scintillation counting.

Data Analysis:



  • Note: If inhibition > 50% at 10 µM, proceed to

    
     determination.
    

Phase II: Functional Validation (Cell-Based)

Binding does not equal function. If the scaffold binds a GPCR, is it an agonist or antagonist?

Signaling Pathway: GPCR-cAMP Modulation

For H3 (Gi-coupled) or 5-HT6 (Gs-coupled), cAMP is the primary readout.

GPCRSignal Ligand Scaffold (Ligand) GPCR GPCR (H3/5-HT) Ligand->GPCR Binding Gprot G-Protein (Gi/Gs) GPCR->Gprot Activation AC Adenylyl Cyclase Gprot->AC Modulation (+/-) cAMP cAMP AC->cAMP Catalysis ATP ATP ATP->AC Readout FRET/Luminescence Signal cAMP->Readout Detection

Figure 2: Signal transduction pathway for functional validation. For Gi-coupled receptors (H3), the scaffold should inhibit Forskolin-induced cAMP production (if agonist) or reverse agonist-induced inhibition (if antagonist).

Protocol Summary:

  • Cells: CHO-K1 or HEK293 stably expressing the target GPCR.

  • Stimulation:

    • Gs mode: Treat cells with Compound. Measure cAMP increase.

    • Gi mode: Stimulate with Forskolin (10 µM) + Compound. Measure cAMP suppression.

  • Detection: HTRF cAMP dynamic 2 kit (Cisbio) or GloSensor (Promega).

Phase III: ADME-Tox & Safety Profiling

The 1,4-diazepane ring is a known structural alert for two specific liabilities which must be screened early:

A. hERG Channel Inhibition (Cardiotoxicity)

Basic secondary amines (like the diazepane nitrogen) can become protonated at physiological pH and block the hERG potassium channel, leading to QT prolongation.

  • Assay: Automated Patch Clamp (e.g., QPatch or SyncroPatch).

  • Threshold:

    
     is a "Red Flag" for this scaffold.
    
B. Metabolic Stability (CYP450)

The diazepane ring is susceptible to oxidative metabolism (N-dealkylation or ring oxidation).

  • Assay: Human Liver Microsomes (HLM) incubation + NADPH.

  • Readout: LC-MS/MS quantification of parent compound remaining at t=0, 15, 30, 60 min.

  • Goal: Intrinsic clearance (

    
    ) < 20 µL/min/mg protein.
    

Data Presentation & Analysis

When reporting results for this scaffold, organize data to highlight Selectivity and Ligand Efficiency (LE) , as the molecule is small.

ParameterDefinitionTarget Value (Hit)
Binding Affinity (

/

)
Strength of interaction

(Fragment)
Ligand Efficiency (LE)


kcal/mol/atom
hERG Safety Margin


Solubility Kinetic solubility in PBS

Interpretation:

  • Scenario A (Kinase Hit): If the scaffold hits kinases but has low hERG liability, it is an excellent starting point for "growing" the molecule (adding groups to the diazepane N1 to reach the back pocket).

  • Scenario B (GPCR Hit): If it hits H3/5-HT, check for "promiscuity" (binding to many cationic amphiphilic targets). The diazepane ring may need rigidification (e.g., bridging) to improve selectivity.

References

  • Scaffold Privileges: Evans, B. E., et al. "Methods for Drug Discovery: Development of Potent, Selective, Orally Effective Cholecystokinin Antagonists." Journal of Medicinal Chemistry, 1988. Link (Foundational work on benzodiazepine/diazepane privileged structures).

  • Kinase Hinge Binders: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link (Review of aminopyridine motifs in kinase inhibitors).

  • Bromodomain Inhibition: Filippakopoulos, P., et al. "Selective inhibition of BET bromodomains." Nature, 2010. Link (Relevance of diazepine scaffolds in epigenetics).

  • PtpB Inhibitors: "Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B." Infection and Immunity, 2026.[2] Link (Recent validation of this specific scaffold class).

  • Fragment Screening: Hajduk, P. J., & Greer, J. "A decade of fragment-based drug design: strategic advances and lessons learned." Nature Reviews Drug Discovery, 2007. Link.

Sources

Foundational

Solubility and Stability Profiling of 2-(1,4-Diazepan-1-yl)pyridin-3-amine: A Strategic Guide for Preclinical Development

An In-depth Technical Guide for Drug Development Professionals Abstract The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent on a thorough understanding of its fundamental ph...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive technical framework for the systematic evaluation of 2-(1,4-Diazepan-1-yl)pyridin-3-amine, a molecule featuring a pyridin-3-amine core and a 1,4-diazepane substituent. As a Senior Application Scientist, this document moves beyond mere protocol recitation to explain the causality behind experimental choices, ensuring that the data generated is not only accurate but also strategically informative for downstream drug development activities. We will explore methodologies for both kinetic and thermodynamic solubility assessment, detail the execution of forced degradation studies in line with regulatory expectations, and discuss the interpretation of this data to guide formulation, storage, and clinical trial design.

Introduction: The Critical Role of Physicochemical Profiling

2-(1,4-Diazepan-1-yl)pyridin-3-amine is a heterocyclic compound featuring several functional groups that dictate its chemical behavior: a pyridine ring, a primary aromatic amine, and a saturated diazepane ring containing both secondary and tertiary amine centers. The presence of multiple basic nitrogen atoms strongly suggests that this molecule will behave as a weak base, a characteristic with profound implications for its biopharmaceutical properties.[1][2]

  • Aqueous Solubility is a primary determinant of a drug's absorption and bioavailability.[3] Poor solubility can lead to insufficient drug concentration at the site of action, necessitating complex and costly formulation strategies. For a weakly basic compound like the one , solubility is expected to be highly dependent on pH, a factor that varies significantly throughout the gastrointestinal tract.[4][5]

  • Chemical Stability dictates a drug's shelf-life, its degradation pathways, and the potential formation of harmful impurities.[6] Understanding a molecule's intrinsic stability under various stress conditions is a regulatory requirement and is fundamental to developing a safe, effective, and robust drug product.[7]

This guide provides the experimental and theoretical foundation for characterizing these critical attributes for 2-(1,4-Diazepan-1-yl)pyridin-3-amine.

Foundational Physicochemical Properties

Before embarking on extensive experimental studies, it is crucial to predict the compound's behavior based on its structure. The multiple amine groups make it a polyprotic weak base. The pyridine and aromatic amine functionalities contribute to its chromophore, making UV-based analytical quantification feasible. Its structural features suggest a susceptibility to both hydrolysis and oxidation, which will be key areas of investigation in the stability studies.[8][9]

Comprehensive Solubility Assessment

The term "solubility" is not monolithic; it must be defined by the experimental context.[10] In drug development, we distinguish between two key types of solubility measurements: kinetic and thermodynamic.[11]

The Rationale: Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility measures the concentration at which a compound, rapidly introduced from a high-energy state (typically a DMSO stock solution), begins to precipitate in an aqueous medium.[12][13] It is a high-throughput assessment ideal for the early discovery phase to quickly flag compounds with potential solubility liabilities.[11] The result is not a true equilibrium value but is invaluable for ranking and prioritizing large sets of compounds.

  • Thermodynamic Solubility is the true equilibrium concentration of a compound in a saturated solution in contact with its most stable solid form.[10][14] This is the "gold standard" measurement, essential for late-stage preclinical and formulation development.[12] It is determined using the shake-flask method over an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[10]

Given that 2-(1,4-Diazepan-1-yl)pyridin-3-amine is a weak base, its solubility (S) is governed by its intrinsic solubility (S₀ - the solubility of the neutral form) and its pKa, as described by the Henderson-Hasselbalch relationship. For a monoprotic weak base, the total solubility at a given pH is:

S = S₀ (1 + 10^(pKa - pH))

This equation underscores why assessing solubility across a physiologically relevant pH range (typically pH 1.2 to 7.4) is non-negotiable.[10][15]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol describes the definitive measurement of aqueous solubility across a pH range, which is critical for predicting oral absorption.

Methodology:

  • Preparation of Buffers: Prepare a series of biocompatible buffers (e.g., phosphate, citrate) covering the desired pH range (e.g., pH 2.0, 4.5, 6.8, 7.4).

  • Compound Addition: Add an excess of solid 2-(1,4-Diazepan-1-yl)pyridin-3-amine (enough to ensure undissolved solid remains at equilibrium) to separate vials containing each buffer. A visual excess is key.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Further clarify the supernatant by centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[10][12]

  • Quantification: Accurately dilute the clarified supernatant into a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS/MS, against a standard curve prepared with known concentrations of the compound.

  • Solid-State Analysis: After the experiment, recover the remaining solid and analyze it using a technique like X-Ray Powder Diffraction (XRPD) to confirm that no phase transformation (e.g., to a different polymorph or a hydrate) occurred during the experiment.[10] This step is crucial for validating that the measured solubility corresponds to the intended solid form.

Data Presentation: Solubility Profile

The results should be summarized in a clear, tabular format to facilitate analysis and decision-making.

pH of BufferTemperature (°C)Measured Solubility (µg/mL)Measured Solubility (µM)Solid Form Post-Equilibration
2.03715007802Form I
4.5378504421Form I
6.83745234Form I
7.43720104Form I

Note: Data are exemplary and for illustrative purposes only.

Workflow for Solubility Assessment

G cluster_0 Solubility Assessment Strategy start Start: 2-(1,4-Diazepan-1-yl)pyridin-3-amine (Solid Compound) kinetic_sol Kinetic Solubility (Early Screening) start->kinetic_sol thermo_sol Thermodynamic Solubility (Pre-formulation) start->thermo_sol dmso_stock Prepare 10 mM Stock in DMSO kinetic_sol->dmso_stock Workflow add_buffer Add to Aqueous Buffer (e.g., PBS pH 7.4) dmso_stock->add_buffer nephelometry Measure Precipitation (Nephelometry) add_buffer->nephelometry kinetic_result Result: Kinetic Solubility (µg/mL) nephelometry->kinetic_result shake_flask Shake-Flask Method: Add excess solid to buffers (pH 2.0 - 7.4) thermo_sol->shake_flask Workflow equilibrate Equilibrate (24-48h at 37°C) shake_flask->equilibrate separate Separate Solid/Liquid (Centrifuge/Filter) equilibrate->separate solid_analysis Analyze Residual Solid (XRPD) equilibrate->solid_analysis quantify Quantify Supernatant (HPLC-UV or LC-MS) separate->quantify thermo_result Result: pH-Solubility Profile quantify->thermo_result

Caption: Workflow for kinetic and thermodynamic solubility assessment.

Stability Profiling and Forced Degradation

Forced degradation studies, or stress testing, are a cornerstone of drug development mandated by regulatory bodies like the ICH.[16][17] The objective is not to prove that the molecule is indestructible, but rather to purposefully induce degradation (typically 5-20%) to understand its liabilities.[18] This knowledge is critical for developing a stability-indicating analytical method, identifying potential degradants, and elucidating degradation pathways.[6]

Regulatory Context: ICH Q1A(R2)

The ICH Q1A(R2) guideline provides the framework for stress testing of new drug substances.[7] It stipulates that the compound should be evaluated under conditions of hydrolysis, oxidation, heat, and light.[16]

Protocol for Forced Degradation Studies

A single batch of the drug substance is typically used for these studies.[7] A stock solution of 2-(1,4-Diazepan-1-yl)pyridin-3-amine (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., methanol or acetonitrile/water mixture) and subjected to the following stress conditions in parallel.

Methodology:

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Withdraw samples at intermediate time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of base (0.1 M NaOH), and dilute for analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Incubate under the same conditions as acid hydrolysis.

    • Withdraw samples, neutralize with acid (0.1 M HCl), and dilute for analysis. The amine functionalities may make the molecule particularly susceptible to base-catalyzed reactions.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep at room temperature and protect from light.

    • Monitor over time (e.g., 2, 8, 24 hours) and dilute for analysis.

  • Thermal Degradation (Solid & Solution):

    • Solution: Heat the stock solution at a high temperature (e.g., 80°C) for an extended period.

    • Solid: Store the solid drug substance in a temperature-controlled oven (e.g., 80°C). Periodically dissolve a sample for analysis.

  • Photostability:

    • Expose both the solid drug substance and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.

    • A parallel sample should be wrapped in aluminum foil to serve as a dark control.

  • Analysis:

    • All stressed samples, along with an unstressed control, are analyzed by a stability-indicating HPLC-UV method. The method must be capable of resolving the parent peak from all major degradation products.

    • Peak purity analysis using a photodiode array (PDA) detector is essential.

    • Coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended for obtaining mass information on the degradation products, which is the first step in their structural elucidation.

Data Presentation: Forced Degradation Summary

The data should clearly summarize the extent of degradation and the formation of impurities under each stress condition.

Stress ConditionDuration/Temp% Assay of Parent Compound% Total DegradationNumber of Major Degradants (>0.1%)
Control (Unstressed)N/A99.8<0.20
0.1 M HCl24h / 60°C88.511.32
0.1 M NaOH24h / 60°C92.17.71
3% H₂O₂24h / RT85.314.53
Heat (Solution)48h / 80°C97.22.61
Light (Solid)ICH Q1B98.90.90

Note: Data are exemplary and for illustrative purposes only. "Major Degradants" refers to new peaks observed in the chromatogram.

Workflow for Forced Degradation Studies

G cluster_1 Forced Degradation & Stability Profiling (ICH Q1A/Q1B) start Start: Drug Substance Batch prep Prepare Stock Solution (e.g., 1 mg/mL) start->prep acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxide Oxidation (3% H₂O₂, RT) prep->oxide thermal Thermal Stress (Solid/Solution, 80°C) prep->thermal photo Photostability (ICH Q1B Light) prep->photo analysis Analyze All Samples (including unstressed control) acid->analysis base->analysis oxide->analysis thermal->analysis photo->analysis hplc Stability-Indicating HPLC-UV/PDA Method analysis->hplc lcms LC-MS for Mass ID of Degradants analysis->lcms outcome Data Interpretation hplc->outcome lcms->outcome pathway Identify Degradation Pathways outcome->pathway method_val Validate Analytical Method outcome->method_val formulation Inform Formulation & Storage Conditions outcome->formulation

Caption: Workflow for ICH-compliant forced degradation studies.

Summary and Strategic Implications

The comprehensive solubility and stability data generated through these studies are not merely academic exercises; they are critical inputs for strategic decision-making in drug development.

  • pH-Solubility Profile: The significant drop in solubility at neutral pH, as suggested by the exemplary data, indicates that the compound may have dissolution-rate-limited absorption in the intestine. This finding would immediately trigger formulation strategies such as salt formation or the development of enabling formulations (e.g., amorphous solid dispersions) to improve bioavailability.

  • Stability Profile: The exemplary data showing susceptibility to acid hydrolysis and oxidation highlights critical liabilities. This information guides the selection of excipients (avoiding acidic ones), manufacturing processes (e.g., controlling oxygen exposure), and packaging (e.g., requiring desiccants or oxygen absorbers). The identification of specific degradants allows for their synthesis, characterization, and toxicological assessment if they are observed in long-term stability studies.

By systematically applying the principles and protocols outlined in this guide, researchers and drug development professionals can build a robust physicochemical data package for 2-(1,4-Diazepan-1-yl)pyridin-3-amine, mitigating risks and paving the way for a successful journey through clinical development.

References

  • Blessy, M. et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Mundhe, A. S. et al. (2013). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 49(4). [Link]

  • Iram, F. et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • SlideShare. (2021, February 21). PH and Solvent Effect on Drug Solubility. [Link]

  • PEYBERNES, S. et al. (2004). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Chemical Engineering Research and Design, 82(A8), 966-972. [Link]

  • University of Babylon. (n.d.). Exp. 11 The influence of pH on solubility in water. [Link]

  • Alelyunas, Y.W. et al. (2009). Application of dried-DMSO rapid throughput 24h equilibrium solubility in advancing discovery candidates. European Journal of Pharmaceutical Sciences, 37, 172-182. [Link]

  • Amir, M. et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences, 2(3), 13-15. [Link]

  • AA Blocks. (n.d.). 2-(1,4-diazepan-1-yl)pyridin-3-amine. [Link]

  • Sharma, N., & Bansal, V. (2016). Stability and compatibility study of parenteral diazepam in different storage conditions. Journal of Chemical and Pharmaceutical Research, 8(1), 164-170. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Anonymous. (n.d.). CHAPTER 7 AMINES. [Link]

  • Ali, I. et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Chemical Methodologies, 7(7), 544-564. [Link]

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Foundational

Exploring the Chemical Space of 2-Substituted Pyridin-3-amines

Executive Summary The 2-substituted pyridin-3-amine scaffold represents a "privileged structure" in modern drug discovery, serving as a critical bioisostere for the purine ring systems found in adenosine triphosphate (AT...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-substituted pyridin-3-amine scaffold represents a "privileged structure" in modern drug discovery, serving as a critical bioisostere for the purine ring systems found in adenosine triphosphate (ATP). Consequently, this motif is ubiquitous in kinase inhibitors, GPCR ligands, and CNS-active agents.

For the medicinal chemist, this scaffold offers a unique balance of physiochemical properties: the pyridine nitrogen provides a hydrogen bond acceptor (HBA), while the exocyclic C3-amine acts as a hydrogen bond donor (HBD). However, synthetic access to this chemical space is often bottlenecked by regioselectivity issues and the electronic deactivation of the pyridine ring.

This guide moves beyond textbook theory to provide field-proven strategies for synthesizing and diversifying 2-substituted pyridin-3-amines, with a specific focus on their conversion into bicyclic imidazo[4,5-b]pyridines .

Structural Significance & Pharmacophore Analysis[1]

The 2-substituted pyridin-3-amine is not merely a building block; it is a pre-organized pharmacophore.

  • Electronic Push-Pull: The C3-amino group is a strong electron donor (+M effect), increasing electron density at the C2 and C4 positions. However, the ring nitrogen (N1) exerts a strong electron-withdrawing inductive effect (-I).

  • The "Purine Mimic": When cyclized to an imidazo[4,5-b]pyridine, the N1 and N3 atoms of the bicycle spatially align with the N1 and N3 of adenine. This makes 2-substituted pyridin-3-amines the "gold standard" precursors for ATP-competitive kinase inhibitors.

  • Solubility Profile: Unlike their benzene analogs (anilines), the pyridine nitrogen significantly lowers logP and improves aqueous solubility—a critical parameter in oral bioavailability.

Strategic Synthesis: The "Application Scientist" Approach

In a high-throughput chemistry (HTC) setting, reliability is paramount. While C-H activation is academically interesting, it often fails on complex heterocycles. Therefore, we prioritize Nucleophilic Aromatic Substitution (SNAr) followed by Chemoselective Reduction .

The Primary Workflow: SNAr on 2-Fluoro-3-nitropyridine

Why start with 2-fluoro-3-nitropyridine instead of the chloro- analog?

  • Rate Acceleration: The high electronegativity of fluorine stabilizes the Meisenheimer intermediate, accelerating SNAr rates by up to 320-fold compared to chlorine.

  • Milder Conditions: This reactivity allows the use of weaker bases (e.g., K2CO3) and lower temperatures, preserving sensitive functional groups on the incoming amine nucleophile.

The Reduction Step: Avoiding the Hydrogenation Trap

A common pitfall is using catalytic hydrogenation (H2, Pd/C) to reduce the nitro group. If the R-group at position 2 contains a halogen (Cl, Br, I) or a benzyl ether, Pd/C will frequently cause dehalogenation or hydrogenolysis.

The Solution: Iron/Ammonium Chloride (Fe/NH4Cl).[1][2][3] This method is strictly chemoselective for the nitro group and tolerates halides, nitriles, and esters.

Diagram 1: Synthetic Decision Matrix

A logic flow for selecting the optimal synthetic route based on substrate availability and sensitivity.

Synthesis_Workflow Start Target: 2-Substituted Pyridin-3-amine Check_Nuc Is the substituent a Nucleophile (Amine/Thiol)? Start->Check_Nuc SNAr_Path Route A: S_NAr Strategy Check_Nuc->SNAr_Path Yes (Primary/Sec Amine) Buchwald_Path Route B: Pd-Catalysis Check_Nuc->Buchwald_Path No (Aryl/Alkyl group) SM_Fluoro SM: 2-Fluoro-3-nitropyridine SNAr_Path->SM_Fluoro Step_SNAr Step 1: S_NAr (Base, Heat) SM_Fluoro->Step_SNAr Step_Red Step 2: Fe/NH4Cl Reduction (Chemoselective) Step_SNAr->Step_Red SM_Halo SM: 2-Chloro-3-aminopyridine Buchwald_Path->SM_Halo Step_Buchwald Buchwald-Hartwig (Pd(OAc)2, Ligand) SM_Halo->Step_Buchwald

Caption: Decision matrix comparing S_NAr (for heteroatom introduction) vs. Buchwald-Hartwig (for C-C or difficult C-N bond formation).

Scaffold Hopping: Cyclization to Imidazo[4,5-b]pyridines[5]

The 2-substituted pyridin-3-amine is rarely the endpoint. It is the immediate precursor to the imidazo[4,5-b]pyridine bicyclic system.

Cyclization ReagentConditionsMechanismApplication Note
Triethyl Orthoformate Reflux, cat.[4] acidOne-carbon insertionGenerates the unsubstituted C2-H bicycle. Standard for ATP-mimics.
Aldehyde + Na₂S₂O₅ DMF/DMSO, HeatOxidative CondensationIntroduces an aryl/alkyl group at the C2 position of the bicycle.
Carbonyldiimidazole (CDI) THF, RTCarbonylationYields the cyclic urea (2-one), useful for H-bond acceptor tuning.

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the color changes described do not occur, pause and check reagent quality.

Protocol A: SNAr Reaction (Library Scale)

Objective: Synthesis of N-(2-morpholinopyridin-3-yl) derivatives.

  • Setup: To a reaction vial, add 2-fluoro-3-nitropyridine (1.0 equiv, 142 mg, 1.0 mmol) and Potassium Carbonate (2.0 equiv, anhydrous).

  • Solvent: Add DMSO (2.0 mL). Note: DMSO accelerates SNAr rates significantly compared to EtOH.

  • Nucleophile: Add the amine (e.g., Morpholine, 1.1 equiv) dropwise.

  • Reaction: Stir at RT for 1 hour . If the amine is sterically hindered, heat to 60°C.

    • Self-Validation: The reaction typically turns bright yellow/orange upon formation of the Meisenheimer complex.

  • Workup: Dilute with water (10 mL). The product often precipitates. If not, extract with EtOAc.[5]

  • Yield: Expect >90%. The fluorine atom is an excellent leaving group here.[6]

Protocol B: Chemoselective Nitro Reduction (Fe/NH4Cl)

Objective: Reduction of 2-substituted-3-nitropyridine to 2-substituted-pyridin-3-amine without dehalogenation.

  • Setup: Dissolve the nitro-pyridine (1.0 mmol) in EtOH:Water (4:1 ratio, 10 mL) .

  • Reagents: Add Iron Powder (5.0 equiv, <10 micron particle size preferred) and Ammonium Chloride (5.0 equiv).

  • Reaction: Heat to 80°C (Reflux) with vigorous stirring.

    • Self-Validation: The grey iron suspension will turn rusty-brown (iron oxide formation) as the reaction proceeds.

  • Monitoring: Check LCMS after 1 hour. The mass should shift by M-30 (loss of O2) + 2 (gain of 2H) = M-14 ? No, Nitro (NO2) to Amine (NH2) is a loss of 32 (O2) and gain of 2 (H2), so M-30 shift.

  • Workup: Filter hot through a Celite pad (crucial to remove iron sludge). Wash with MeOH. Concentrate filtrate.[5][6][7]

  • Purification: The residue is usually pure enough for the next cyclization step.

Case Study: Kinase Inhibition Pathways

The utility of this scaffold is best visualized by its binding mode in the kinase ATP pocket. The diagram below illustrates the conversion of the 2-substituted precursor into the active inhibitor scaffold.

Diagram 2: From Precursor to Bioactive Scaffold

Pharmacophore_Map cluster_binding Pharmacophore Features Precursor 2-Substituted Pyridin-3-amine Cyclization Cyclization (Orthoformate/Aldehyde) Precursor->Cyclization Ring Closure Scaffold Imidazo[4,5-b]pyridine (Bicyclic Core) Cyclization->Scaffold Yields Target Kinase ATP Pocket (Hinge Region Binding) Scaffold->Target Binds Interaction1 N1: H-Bond Acceptor Scaffold->Interaction1 Interaction3 N3: H-Bond Acceptor Scaffold->Interaction3 InteractionNH NH: H-Bond Donor Scaffold->InteractionNH

Caption: Transformation of the diamine precursor into the imidazo[4,5-b]pyridine kinase inhibitor scaffold.

References

  • Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012).[8] Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles.[8] Organic Letters, 14(7), 1761-1767. Retrieved from [Link]

  • MDPI. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives.[8][9][10] Retrieved from [Link]

  • National Institutes of Health (NIH). (2004). Regioselective palladium-catalyzed amination of 2-chloro-3-iodopyridine.[11] Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Investigation of 2-(1,4-Diazepan-1-yl)pyridin-3-amine in Neurological Disorder Models

For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Bifunctional Scaffold for Neuromodulation The compound 2-(1,4-Diazepan-1-yl)pyridin-3-amine represents a novel chemical entity with si...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Bifunctional Scaffold for Neuromodulation

The compound 2-(1,4-Diazepan-1-yl)pyridin-3-amine represents a novel chemical entity with significant therapeutic potential in the field of neurology. Its unique structure, combining an aminopyridine core with a 1,4-diazepine moiety, suggests a compelling, dual-mechanism of action that could address complex neurological pathologies. Aminopyridines, such as 4-aminopyridine (dalfampridine), are established blockers of voltage-gated potassium channels (Kv), known to enhance neuronal excitability and improve function in conditions like multiple sclerosis.[1][2][3][4] Conversely, the 1,4-diazepine ring is the foundational structure for benzodiazepines, which are positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[5][6]

This guide provides a comprehensive framework for the preclinical evaluation of 2-(1,4-Diazepan-1-yl)pyridin-3-amine, from initial in vitro characterization to in vivo efficacy studies in relevant neurological disorder models. The protocols and experimental designs outlined herein are intended to serve as a detailed roadmap for elucidating the compound's mechanism of action and therapeutic potential.

Hypothesized Mechanism of Action

We postulate that 2-(1,4-Diazepan-1-yl)pyridin-3-amine may exhibit a dual modulatory effect on neuronal function:

  • Voltage-Gated Potassium Channel (Kv) Blockade: The aminopyridine component is expected to inhibit one or more subtypes of Kv channels, leading to a prolongation of the action potential, enhanced neurotransmitter release, and improved nerve impulse conduction in demyelinated axons.[1][7] This action could be beneficial in disorders characterized by impaired neuronal communication, such as multiple sclerosis and spinal cord injury.

  • GABA-A Receptor Modulation: The 1,4-diazepine moiety may act as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of GABA.[6][8] This could contribute to anxiolytic, anticonvulsant, and neuroprotective effects, which are relevant in a wide range of neurological and psychiatric conditions, including epilepsy and anxiety disorders.

The interplay between these two mechanisms could offer a unique therapeutic profile, potentially providing both symptomatic relief and disease-modifying effects.

Hypothesized_Dual_Mechanism cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Compound 2-(1,4-Diazepan-1-yl)pyridin-3-amine Kv_Channel Voltage-Gated K+ Channel Compound->Kv_Channel Inhibits GABA_A_Receptor GABA-A Receptor Compound->GABA_A_Receptor Potentiates Action_Potential Action Potential Prolongation Kv_Channel->Action_Potential Repolarizes Ca_Channel Voltage-Gated Ca2+ Channel NT_Release Neurotransmitter Release Ca_Channel->NT_Release Triggers Action_Potential->Ca_Channel Opens Cl_Influx Cl- Influx GABA_A_Receptor->Cl_Influx Increases Hyperpolarization Hyperpolarization / Inhibition Cl_Influx->Hyperpolarization Causes

Caption: Hypothesized dual mechanism of 2-(1,4-Diazepan-1-yl)pyridin-3-amine.

Phase 1: In Vitro Characterization

The initial phase of investigation should focus on confirming the hypothesized mechanisms of action and establishing a basic safety and pharmacokinetic profile of the compound.

Physicochemical Properties and ADME-Tox Profiling

A foundational understanding of the compound's drug-like properties is essential for interpreting biological data and designing in vivo studies.

ParameterMethodPurpose
Solubility Kinetic and thermodynamic solubility assaysTo determine the compound's solubility in aqueous and organic solvents.
LogP/LogD Shake-flask or HPLC-based methodsTo assess the lipophilicity and predict blood-brain barrier permeability.
pKa Potentiometric or spectrophotometric titrationTo identify ionizable groups and predict absorption and distribution.
Metabolic Stability Incubation with liver microsomes or hepatocytesTo evaluate the compound's susceptibility to metabolism.
CYP450 Inhibition Fluorometric or LC-MS/MS-based assaysTo assess the potential for drug-drug interactions.
Plasma Protein Binding Equilibrium dialysis or ultrafiltrationTo determine the fraction of unbound, pharmacologically active compound.
Cytotoxicity MTT or LDH assays in neuronal and non-neuronal cell linesTo establish a preliminary safety profile.
Target Engagement and Mechanism of Action Studies

Objective: To determine if 2-(1,4-Diazepan-1-yl)pyridin-3-amine modulates voltage-gated potassium currents.

Cell Line: HEK293 cells stably expressing different Kv channel subtypes (e.g., Kv1.1, Kv1.2, Kv1.3, Kv3.1) or primary cultured neurons.

Materials:

  • Patch-clamp rig with amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).

  • Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA, 2 ATP-Mg, 0.2 GTP-Na (pH 7.2).

  • 2-(1,4-Diazepan-1-yl)pyridin-3-amine stock solution in DMSO.

  • Positive control: 4-Aminopyridine.

Procedure:

  • Prepare cells on coverslips for recording.

  • Pull patch pipettes to a resistance of 3-5 MΩ.

  • Establish a whole-cell recording configuration.

  • Record baseline Kv currents by applying a series of depolarizing voltage steps from a holding potential of -80 mV.

  • Perfuse the cells with the external solution containing various concentrations of 2-(1,4-Diazepan-1-yl)pyridin-3-amine (e.g., 10 nM to 100 µM).

  • Record Kv currents at each concentration after a stable effect is reached.

  • Perform a washout with the external solution to assess reversibility.

  • Analyze the data to determine the IC₅₀ and the effect on channel kinetics.

Objective: To assess the effect of the compound on GABA-A receptor function.

Cell Line: HEK293 cells expressing specific GABA-A receptor subunit combinations (e.g., α1β2γ2, α2β2γ2, α5β2γ2) or primary hippocampal neurons.

Materials:

  • Same electrophysiology setup as in Protocol 1.

  • External solution (as above).

  • Internal solution (as above).

  • GABA stock solution.

  • 2-(1,4-Diazepan-1-yl)pyridin-3-amine stock solution.

  • Positive control: Diazepam.[9]

Procedure:

  • Establish a whole-cell recording configuration, holding the cell at -60 mV.

  • Apply a sub-maximal concentration of GABA (EC₁₀-EC₂₀) to elicit a baseline current.

  • Co-apply the same concentration of GABA with increasing concentrations of 2-(1,4-Diazepan-1-yl)pyridin-3-amine.

  • Record the potentiation of the GABA-evoked current.

  • Construct a concentration-response curve to determine the EC₅₀ for potentiation.

  • To test for direct agonist activity, apply the compound in the absence of GABA.

In_Vitro_Workflow Start Compound Synthesis & Purification ADME_Tox ADME-Tox Profiling (Solubility, LogP, Stability, Cytotoxicity) Start->ADME_Tox Target_Engagement Target Engagement Studies Start->Target_Engagement Decision Go/No-Go Decision for In Vivo Studies ADME_Tox->Decision Kv_Electrophysiology Kv Channel Electrophysiology (Protocol 1) Target_Engagement->Kv_Electrophysiology GABA_A_Electrophysiology GABA-A Receptor Electrophysiology (Protocol 2) Target_Engagement->GABA_A_Electrophysiology Neuroprotection_Assays In Vitro Neuroprotection Assays (Protocol 3) Kv_Electrophysiology->Neuroprotection_Assays GABA_A_Electrophysiology->Neuroprotection_Assays Neuroprotection_Assays->Decision In_Vivo_Workflow Start Positive In Vitro Data Model_Selection Select In Vivo Model (e.g., EAE for MS, APP/PS1 for AD) Start->Model_Selection Dosing_Regimen Determine Dosing Regimen & Route of Administration Model_Selection->Dosing_Regimen Behavioral_Testing Behavioral & Cognitive Testing (e.g., Rotarod, Morris Water Maze) Dosing_Regimen->Behavioral_Testing Post_Mortem Post-Mortem Analysis (Histology, Western Blot, ELISA) Behavioral_Testing->Post_Mortem Data_Analysis Data Analysis & Interpretation Post_Mortem->Data_Analysis Conclusion Conclusion on Therapeutic Potential Data_Analysis->Conclusion

Caption: In vivo evaluation workflow for 2-(1,4-Diazepan-1-yl)pyridin-3-amine.

Conclusion

The novel hybrid structure of 2-(1,4-Diazepan-1-yl)pyridin-3-amine presents a promising avenue for the development of new therapeutics for a range of neurological disorders. The proposed dual mechanism of action, targeting both voltage-gated potassium channels and GABA-A receptors, offers the potential for a multifaceted therapeutic effect. The systematic application of the in vitro and in vivo protocols detailed in this guide will be crucial in validating this hypothesis and fully characterizing the pharmacological profile and therapeutic potential of this exciting new compound.

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  • Menghani, S. S., et al. (2017). Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives. Central Nervous System Agents in Medicinal Chemistry. Available at: [Link]

  • Amrita Vishwa Vidyapeetham. (2017). Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives. Amrita Vishwa Vidyapeetham. Available at: [Link]

  • Comitato, A., & Di Renzo, I. (2022). In vitro Model Systems for Studies Into Retinal Neuroprotection. Frontiers in Neuroscience. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Investigation of 2-(1,4-Diazepan-1-yl)pyridin-3-amine in Cancer Cell Line Studies

Introduction The landscape of oncology drug discovery is continually evolving, with a significant focus on the identification of novel small molecules that can selectively target cancer cells. Heterocyclic compounds, par...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The landscape of oncology drug discovery is continually evolving, with a significant focus on the identification of novel small molecules that can selectively target cancer cells. Heterocyclic compounds, particularly those containing pyridine and diazepine scaffolds, have demonstrated a wide range of biological activities, including potent antitumor properties.[1][2][3] The compound 2-(1,4-Diazepan-1-yl)pyridin-3-amine (CAS: 1264049-89-9) represents a molecule of interest, combining a pyridin-3-amine core, known to be a key pharmacophore in some kinase inhibitors, with a 1,4-diazepan moiety, a seven-membered nitrogen-containing ring that has been explored for various therapeutic applications.[1][4]

While extensive research on the specific anticancer effects of 2-(1,4-Diazepan-1-yl)pyridin-3-amine is not yet widely published, its structural similarity to other biologically active imidazopyridines and diazepine derivatives suggests its potential as a candidate for anticancer research.[2][5][6] Derivatives of similar structures have been investigated for their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways in various cancer cell lines.[5][6][7]

These application notes provide a comprehensive and generalized framework for the initial in vitro evaluation of 2-(1,4-Diazepan-1-yl)pyridin-3-amine as a potential anticancer agent. The protocols outlined below are based on established methodologies for the characterization of novel chemical entities in cancer cell line studies.[8][9][10]

Compound Handling and Preparation

Proper handling and preparation of the test compound are critical for obtaining reproducible and reliable results.

Protocol 1: Preparation of Stock Solutions

  • Reconstitution: The compound, 2-(1,4-Diazepan-1-yl)pyridin-3-amine (Molecular Weight: 192.26 g/mol ), should be reconstituted in a suitable solvent.[11] Due to the heterocyclic nature of the compound, Dimethyl Sulfoxide (DMSO) is recommended.[12]

  • Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. To do this, dissolve 1.92 mg of the compound in 1 mL of DMSO. Ensure complete dissolution by vortexing.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Causality Note: Using a high-concentration stock in DMSO allows for minimal final solvent concentration in the cell culture medium, thereby reducing potential solvent-induced cytotoxicity. Aliquoting is crucial to maintain the stability and integrity of the compound over time.

Initial In Vitro Efficacy Screening

The initial step in evaluating a novel compound is to determine its cytotoxic and anti-proliferative effects across a panel of cancer cell lines.

Experimental Workflow for Initial Screening

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis A Cell Seeding (96-well plates) C Dose-Response Treatment (e.g., 0.1 - 100 µM) A->C B Compound Dilution Series B->C D Incubation (48-72 hours) C->D E MTT Assay D->E F Absorbance Reading E->F G IC50 Calculation F->G

Caption: Workflow for determining the IC50 value of a novel compound.

Protocol 2: Cell Viability (MTT) Assay

This protocol is designed to measure the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells, which results in the formation of a purple formazan product.

Materials:

  • Selected cancer cell lines (e.g., HCT116, MCF-7, A549)

  • 96-well plates

  • Complete culture medium

  • 2-(1,4-Diazepan-1-yl)pyridin-3-amine stock solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C and 5% CO2.[9]

  • Compound Treatment: The following day, prepare serial dilutions of 2-(1,4-Diazepan-1-yl)pyridin-3-amine in culture medium. Remove the existing medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[8]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Hypothetical IC50 Values

The following table provides an example of how to present the results from the initial screening.

Cell LineCancer TypeHypothetical IC50 of 2-(1,4-Diazepan-1-yl)pyridin-3-amine (µM)
HCT116Colon Carcinoma12.5
HT-29Colorectal Adenocarcinoma25.8
MCF-7Breast Adenocarcinoma18.2
MDA-MB-231Breast Adenocarcinoma32.1
A549Lung Carcinoma21.7
NCI-H460Large Cell Lung Cancer45.3

Elucidation of the Mechanism of Action

Once the anti-proliferative effects are confirmed, the next logical step is to investigate the underlying mechanism. Common mechanisms for anticancer compounds include the induction of apoptosis and cell cycle arrest.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[8]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.

Causality Note: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol 4: Cell Cycle Analysis

This protocol determines the effect of the compound on the distribution of cells in the different phases of the cell cycle.

Materials:

  • 6-well plates

  • Ice-cold 70% Ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C overnight.[8]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

Causality Note: The amount of PI fluorescence is directly proportional to the amount of DNA in the cells, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Hypothetical Signaling Pathway Investigation

Given that many pyridin-3-amine derivatives act as protein kinase inhibitors, a plausible hypothesis is that 2-(1,4-Diazepan-1-yl)pyridin-3-amine may inhibit a key signaling pathway involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[4]

Hypothetical PI3K/Akt/mTOR Signaling Pathway

G cluster_pathway Hypothetical PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 2-(1,4-Diazepan-1-yl) pyridin-3-amine Compound->PI3K inhibits? Compound->Akt inhibits?

Sources

Method

Experimental protocol for using "2-(1,4-Diazepan-1-yl)pyridin-3-amine" in vitro

Technical Application Note: In Vitro Characterization and Profiling of 2-(1,4-Diazepan-1-yl)pyridin-3-amine Executive Summary & Compound Profile 2-(1,4-Diazepan-1-yl)pyridin-3-amine is a "privileged scaffold" in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: In Vitro Characterization and Profiling of 2-(1,4-Diazepan-1-yl)pyridin-3-amine

Executive Summary & Compound Profile

2-(1,4-Diazepan-1-yl)pyridin-3-amine is a "privileged scaffold" in medicinal chemistry. It combines an electron-rich aminopyridine core with a flexible, polar 1,4-diazepane ring. This structure is a critical pharmacophore found in antagonists for the Smoothened (Smo) receptor (Hedgehog pathway), Histamine H3 receptors , and increasingly as a BACE-1 inhibitor fragment for Alzheimer's research.

Unlike optimized lead compounds with nanomolar affinity, this molecule acts as a Fragment . In in vitro settings, it typically displays low-to-moderate affinity (micromolar range) and high water solubility. This protocol guide focuses on the correct handling, solubility profiling, and biophysical screening (SPR) required to validate this scaffold as a starting point for drug discovery.

PropertyValueRelevance
Molecular Weight ~192.26 DaIdeal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant).
pKa (Calc) ~9.5 (Diazepane NH), ~3.5 (Pyridine)Highly basic; exists as a cation at physiological pH (7.4).
LogP ~0.7 - 1.0High aqueous solubility; low risk of non-specific hydrophobic binding.
Key Reactivity Primary amine (Pyridine C3), Secondary amine (Diazepane N4)Susceptible to oxidation; store under inert gas.

Pre-Experimental Preparation: Stock Solution & Stability

Objective: To generate a stable, precipitation-free stock solution. Aminopyridines can undergo oxidative degradation, and diazepanes are hygroscopic.

Reagents:
  • Compound: 2-(1,4-Diazepan-1-yl)pyridin-3-amine (Purity >95% by HPLC).

  • Solvent: DMSO (Anhydrous, Cell Culture Grade).

  • Storage: Argon or Nitrogen gas.

Protocol:
  • Weighing: Weigh the compound in a humidity-controlled environment (diazepane rings absorb moisture rapidly).

  • Solubilization: Dissolve to 100 mM in anhydrous DMSO. Vortex for 30 seconds.

    • Note: If the sample is a hydrochloride salt, it may require mild sonication (30-40°C bath) to fully dissolve in DMSO.

  • QC Check: Inspect visually for turbidity.

  • Storage: Aliquot into amber glass vials (avoid plastic if possible for long-term storage to prevent leaching). Overlay with Argon gas before capping. Store at -20°C.

    • Stability: Stable for 3 months at -20°C. Avoid freeze-thaw cycles >3 times.

Core Protocol A: Kinetic Solubility Assay (Nephelometry)

Rationale: As a fragment, this compound is often used at high concentrations (100 µM – 1 mM) in screening. You must verify it does not precipitate in assay buffer, which causes false-positive "aggregators" in biological screens.

Materials:
  • Buffer: PBS (pH 7.4) and Sodium Acetate (pH 5.0).

  • Detection: Nephelometer or Plate Reader (Absorbance at 600 nm).

Step-by-Step Workflow:
  • Preparation: Prepare a 96-well clear-bottom plate.

  • Dilution Series: Spike the 100 mM DMSO stock into the buffer to achieve final concentrations of: 500 µM, 250 µM, 125 µM, 62.5 µM, 31.25 µM.

    • Critical: Keep final DMSO concentration constant (e.g., 1%) across all wells to isolate solute effects.

  • Incubation: Shake plate at 600 rpm for 2 hours at room temperature (25°C).

  • Read: Measure light scattering (Nephelometry) or OD600.

  • Analysis:

    • Solubility Limit: The concentration at which OD600 > (Background + 3σ).

    • Expectation: This compound should remain soluble >500 µM at pH 5.0 and >200 µM at pH 7.4.

Core Protocol B: Biophysical Fragment Screening (Surface Plasmon Resonance)

Rationale: Because this molecule is a low-affinity fragment (likely


 in high µM range), standard biochemical IC50 assays may fail. SPR (Surface Plasmon Resonance)  is the gold standard for validating direct binding to a target (e.g., Smoothened, BACE-1, or H3 Receptor).
Experimental Design (Graphviz Diagram)

SPR_Workflow Stock DMSO Stock (100 mM) Dilution Clean Screen Dilution (500 µM in Buffer) Stock->Dilution 1:200 Ref_Channel Reference Channel (No Protein) Dilution->Ref_Channel Active_Channel Active Channel (Immobilized Target) Dilution->Active_Channel Binding_Check Binding Level Check (Response Units > 5?) Ref_Channel->Binding_Check Subtract Non-specific Active_Channel->Binding_Check Affinity Dose Response (Kd Determination) Binding_Check->Affinity If Positive

Figure 1: SPR Workflow for validating weak fragment binding. High concentrations are required, necessitating the "Clean Screen" to rule out aggregation.

Protocol Steps:
  • Sensor Chip: Use a CM5 or equivalent Carboxyl chip. Immobilize the target protein (e.g., Smoothened extracellular domain) to ~3000 RU.

  • Running Buffer: PBS-P+ (PBS + 0.05% Surfactant P20), pH 7.4, 1% DMSO.

    • Critical: The DMSO concentration in the running buffer must exactly match the sample buffer to avoid "bulk refractive index" jumps.

  • Clean Screen (Single Concentration):

    • Inject the compound at 200 µM .

    • Contact time: 30 seconds. Dissociation time: 60 seconds.

    • Criteria: Look for "Square Wave" binding (rapid on/off). If the sensorgram curves slowly or does not return to baseline, the compound is aggregating or binding non-specifically.

  • Affinity Determination:

    • If Clean Screen is passed, run a concentration series: 0, 31, 62, 125, 250, 500, 1000 µM.

    • Fit to a Steady State Affinity (1:1) model. Do not use Kinetic Fit (ka/kd) as on/off rates are likely too fast for the instrument.

Core Protocol C: Neuroprotection Assay (Functional Context)

Rationale: Recent literature identifies 1,4-diazepane derivatives as potential inhibitors of Amyloid Beta (Aβ) aggregation and neurotoxicity. This assay tests the compound's ability to rescue neurons from stress.

Materials:
  • Cells: HT22 (Mouse Hippocampal Neuronal Cell Line).[1]

  • Stressor: Aβ(1-42) oligomers (prepared by aging Aβ peptide at 37°C for 24h).

  • Readout: CellTiter-Glo® (ATP quantification) or MTT.

Protocol:
  • Seeding: Seed HT22 cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Pre-treatment: Treat cells with the Test Compound (Concentration range: 1 – 100 µM) for 2 hours.

    • Control: Vehicle (DMSO) only.

  • Insult: Add Aβ(1-42) oligomers (Final concentration 5 µM) to the wells without removing the test compound.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Detection: Add CellTiter-Glo reagent. Shake for 2 mins. Read Luminescence.

  • Data Calculation:

    
    
    

Troubleshooting & Safety

IssueProbable CauseSolution
Yellowing of Stock Oxidation of the aminopyridine moiety.Prepare fresh stock; ensure Argon overlay.
SPR "Sticky" Signal Compound is cationic (basic) and sticking to the Carboxyl chip.Increase salt (NaCl) in running buffer to 250 mM to shield charge interactions.
Precipitation in Media pH shift. The diazepane is less soluble at basic pH (>8).Ensure assay buffer is buffered strongly (HEPES/PBS) at pH 7.4.

References

  • Fragment-Based Drug Discovery (FBDD)

    • Erlanson, D. A., et al. "Practical strategies for fragment-based drug discovery." Journal of Medicinal Chemistry 59.14 (2016): 6581-6598.

  • Diazepane Scaffolds in Neurodegeneration

    • University of Waterloo. "Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors." UWSpace Thesis Repository (2025).

  • Aminopyridine Fragments in BACE-1 Inhibition

    • Geschwindner, S., et al. "Fragment-based screening by protein crystallography: successes and pitfalls." Journal of Structural Biology (2012).

  • Chemical Properties & Handling

    • PubChem Compound Summary for CID 10654891 (1-Pyridin-3-yl-1,4-diazepane derivatives).

Sources

Application

Application Note: Strategic Synthesis and SAR Expansion of 2-(1,4-Diazepan-1-yl)pyridin-3-amine Scaffolds

Executive Summary: The "Privileged" Homopiperazine The 2-(1,4-diazepan-1-yl)pyridin-3-amine core represents a high-value "privileged structure" in modern drug discovery. Unlike its 6-membered piperazine analog, the 7-mem...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Homopiperazine

The 2-(1,4-diazepan-1-yl)pyridin-3-amine core represents a high-value "privileged structure" in modern drug discovery. Unlike its 6-membered piperazine analog, the 7-membered 1,4-diazepane (homopiperazine) ring introduces unique conformational flexibility and enhanced aqueous solubility—critical factors for improving the pharmacokinetic (PK) profiles of kinase inhibitors and GPCR ligands [1].

This guide details a robust, scalable synthetic route to access this scaffold. We focus on the chemoselective differentiation of the two nitrogen atoms in the diazepane ring and the orthogonal functionalization of the pyridine-3-amine, enabling rapid generation of Structure-Activity Relationship (SAR) libraries.

Retrosynthetic Logic & Strategy

The synthesis is designed for modularity. The core challenge is preventing polymerization of the homopiperazine and ensuring regioselectivity during the nucleophilic aromatic substitution (


).
Strategic Disconnection
  • Vector A (Diazepane N1): Protected with Boc to prevent bis-alkylation.

  • Vector B (Pyridine C2): The electrophilic center activated by the ortho-nitro group.

  • Vector C (Pyridine C3): The latent amine (masked as nitro) serves as the primary SAR handle.

Retrosynthesis Target Target: 2-(1,4-Diazepan-1-yl)pyridin-3-amine Intermediate Intermediate: 2-(1,4-Diazepan-1-yl)-3-nitropyridine Intermediate->Target Nitro Reduction (H2/Pd-C or Fe/NH4Cl) SM1 SM 1: 2-Chloro-3-nitropyridine SM1->Intermediate SnAr Coupling SM2 SM 2: tert-Butyl 1,4-diazepane-1-carboxylate SM2->Intermediate Base (DIPEA)

Figure 1: Retrosynthetic analysis highlighting the convergent assembly of the core scaffold.

Detailed Experimental Protocols

Protocol A: The Coupling

Objective: Synthesis of tert-butyl 4-(3-nitropyridin-2-yl)-1,4-diazepane-1-carboxylate. Rationale: The 3-nitro group activates the 2-chloro position for nucleophilic attack while sterically discouraging attack at other positions. We use the N-Boc protected diazepane to ensure single addition [2].

Materials:

  • 2-Chloro-3-nitropyridine (1.0 equiv)

  • tert-Butyl 1,4-diazepane-1-carboxylate (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 2-chloro-3-nitropyridine (e.g., 5.0 g, 31.5 mmol) and MeCN (50 mL).

  • Addition: Add DIPEA (13.7 mL, 78.8 mmol) followed by tert-butyl 1,4-diazepane-1-carboxylate (6.95 g, 34.7 mmol).

  • Reaction: Heat the mixture to 60°C under

    
     atmosphere. Monitor by TLC (Hexane/EtOAc 1:1) or LCMS.
    
    • Checkpoint: The reaction typically completes in 4–6 hours. Look for the disappearance of the starting chloride (

      
      ) and appearance of the yellow/orange product (
      
      
      
      ).
  • Workup: Cool to room temperature (RT). Concentrate the solvent under reduced pressure.

  • Partition: Dissolve the residue in EtOAc (100 mL) and wash with water (

    
     mL) and brine (
    
    
    
    mL).
  • Purification: Dry over

    
    , filter, and concentrate. If necessary, purify via silica gel flash chromatography (0–40% EtOAc in Hexanes).
    
    • Expected Yield: 85–95% (Yellow solid/oil).

Protocol B: Chemoselective Nitro Reduction

Objective: Synthesis of tert-butyl 4-(3-aminopyridin-2-yl)-1,4-diazepane-1-carboxylate. Rationale: Catalytic hydrogenation is the cleanest method, but if the scaffold contains halogens (e.g., if starting with a 5-bromo derivative), an iron-mediated reduction is required to prevent dehalogenation [3].

Method 1: Catalytic Hydrogenation (Standard)

  • Setup: Dissolve the nitro intermediate (from Protocol A) in MeOH or EtOH (0.1 M concentration).

  • Catalyst: Carefully add 10 wt% Pd/C (10% by mass of substrate) under an argon stream (Caution: Pyrophoric).

  • Reduction: Purge with

    
     gas (balloon pressure is sufficient) and stir vigorously at RT for 2–4 hours.
    
  • Filtration: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate to yield the amine.

    • Note: The product is an air-sensitive amine; store under inert gas or use immediately.

Method 2: Iron/Ammonium Chloride (Halogen-Compatible)

  • Setup: Suspend the nitro intermediate in EtOH/Water (3:1 ratio).

  • Reagents: Add Iron powder (5.0 equiv) and

    
     (5.0 equiv).
    
  • Reaction: Heat to reflux (80°C) for 1–2 hours.

  • Workup: Filter hot through Celite. Concentrate to remove EtOH, then extract the aqueous phase with EtOAc.

SAR Library Generation Strategies

Once the 2-(1,4-diazepan-1-yl)pyridin-3-amine core is synthesized, it serves as a branching point for diversity.

Key Chemical Vectors
  • The 3-Amine (Primary Vector): Reacts with acid chlorides, isocyanates, or sulfonyl chlorides.

  • The Diazepane Nitrogen (Secondary Vector): Accessible after Boc-deprotection (using 4M HCl in Dioxane or TFA/DCM).

SAR_Workflow cluster_Amine 3-Amine Functionalization cluster_Diazepane Diazepane Tail Modification Core Scaffold Core (3-Amino-2-diazepanyl) Amide Amides (Kinase Hinge Binders) Core->Amide R-COCl / HATU Urea Ureas (Solubility/H-Bonding) Core->Urea R-NCO Deprotect Boc Removal (TFA or HCl) Core->Deprotect Late Stage RedAm Reductive Amination (Solubility/Selectivity) Deprotect->RedAm R-CHO / NaBH(OAc)3

Figure 2: Divergent synthesis workflow for SAR library generation.

Protocol C: General Amide Coupling (Library Scale)

Reagents: Carboxylic Acid (


), HATU, DIPEA, DMF.
  • Dissolve

    
     (1.1 equiv) in DMF.
    
  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins to activate.

  • Add the Scaffold Core (1.0 equiv).

  • Stir at RT for 2–16 hours.

  • Purification: For library scale, inject directly onto Prep-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Data Summary & Troubleshooting

Comparative Reaction Conditions
Reaction StepReagentsTempTypical YieldKey Observation

Coupling

, DMF
80°C75-85%Requires aqueous workup to remove salts.

Coupling
DIPEA, MeCN 60°C 90-95% Cleaner profile; easier solvent removal.
Nitro Red.

, Pd/C, MeOH
RT>95%Fast; requires Boc stability check.
Nitro Red.

, EtOH
70°C60-70%Tedious workup (tin emulsions).
Troubleshooting "The Diazepane Aggregation"
  • Issue: Diazepane derivatives often "streak" on silica gel due to the basicity of the tertiary amines.

  • Solution: Pre-wash silica gel with 1% Triethylamine (TEA) in hexanes, or use DCM/MeOH/NH4OH (90:9:1) as the eluent for deprotected amines.

Safety Note
  • Nitro Compounds: Potentially explosive residues if distilled to dryness at high heat.

  • Pd/C: Spent catalyst is pyrophoric. Keep wet with water before disposal.

References

  • Menozzi, G., et al. (2011). "Synthesis of 2-(4-substitutedbenzyl-[1,4]diazepan-1-yl)-N-(1-methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents." Chemical Biology & Drug Design, 77(1), 98-103.[1] Link

  • Ramajayam, R., et al. (2007).[2] "Current scenario of 1,4-diazepines as potent biomolecules--a mini review." Mini Reviews in Medicinal Chemistry, 7(8), 793-812.[2] Link

  • Setamdideh, D., et al. (2011). "Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN." Oriental Journal of Chemistry, 27(3), 991-996. Link

  • Sigma-Aldrich. "Product Specification: 2-(1,4-diazepan-1-yl)-1H-1,3-benzodiazole dihydrochloride." (Analogous scaffold properties). Link

Sources

Method

Application Note: The 2-(1,4-Diazepan-1-yl)pyridin-3-amine Scaffold in Medicinal Chemistry

[1] Executive Summary In modern drug discovery, the 2-(1,4-diazepan-1-yl)pyridin-3-amine scaffold represents a critical "pivot point" intermediate.[1] It bridges the gap between classic heteroaromatic cores and the deman...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In modern drug discovery, the 2-(1,4-diazepan-1-yl)pyridin-3-amine scaffold represents a critical "pivot point" intermediate.[1] It bridges the gap between classic heteroaromatic cores and the demand for enhanced physicochemical properties (solubility, metabolic stability) provided by non-aromatic heterocycles.[1]

Unlike its ubiquitous analog, the piperazine-pyridine, the 1,4-diazepane (homopiperazine) variant introduces a 7-membered ring.[1] This expansion alters the conformational landscape, often improving aqueous solubility by disrupting planar crystal packing and allowing access to distinct IP space.[1] This guide details the synthesis, derivatization, and application of this scaffold in designing kinase inhibitors (via imidazo[4,5-b]pyridines) and GPCR ligands.[1]

Strategic Advantages: The "Homopiperazine Effect"[1]

When selecting between a piperazine and a 1,4-diazepane ring, the decision often hinges on three factors:

FeaturePiperazine (6-membered)1,4-Diazepane (7-membered)Medicinal Chemistry Impact
Conformation Chair (Rigid)Twist-chair/Twist-boat (Flexible)Diazepane allows "induced fit" binding in solvent-exposed pockets.[1]
Basicity (pKa) ~9.8 (Secondary amine)~10.0 (Secondary amine)Both are protonated at physiological pH, aiding solubility.[1]
Lipophilicity Lower cLogPSlightly Higher cLogP (+1 CH2)Counter-intuitively, diazepanes often show better solubility due to lower lattice energy (lower MP).[1]
IP Space Crowded/GenericLess ExploredDiazepane offers a "break" from crowded piperazine patents.[1]
Pharmacophore Mapping

In kinase inhibitors (e.g., Aurora A, FLT3), the pyridine nitrogen and the 3-amino group often serve as the Hinge Binding Motif .[1] The diazepane tail projects into the Solvent Front , where the secondary amine can be derivatized to tune potency and ADME properties.[1]

Synthesis & Protocols

Master Protocol: Synthesis of the Scaffold

Objective: Scalable preparation of 2-(1,4-diazepan-1-yl)pyridin-3-amine from 2-fluoro-3-nitropyridine.

Step 1: SNAr Displacement
  • Reagents: 2-Fluoro-3-nitropyridine (1.0 eq), tert-butyl 1,4-diazepane-1-carboxylate (1.1 eq), DIPEA (1.5 eq).[1]

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Conditions: 0°C to RT, 4–6 hours.[1]

Expert Insight: We use the N-Boc protected diazepane.[1] Using free diazepane risks bis-substitution (SNAr at both nitrogens) or polymerization. The reaction is exothermic; slow addition of the base is critical to prevent regio-isomeric impurities if the starting pyridine has other leaving groups.[1]

Step 2: Nitro Reduction
  • Method A (Catalytic Hydrogenation): H2 (1 atm), 10% Pd/C, MeOH, RT.

  • Method B (Chemoselective): Iron powder, NH4Cl, EtOH/H2O (3:1), 70°C.[1]

Expert Insight: Method A is cleaner but risks dehalogenation if the pyridine ring bears a Chlorine/Bromine atom.[1] Use Method B (Fe/NH4Cl) if your scaffold contains Halogens intended for downstream cross-coupling.

Step 3: Deprotection (Optional at this stage)
  • Reagents: TFA/DCM (1:4) or 4M HCl in Dioxane.

  • Note: Keep the Boc group if the next step involves cyclization of the pyridine-diamine core.

Downstream Application: Synthesis of Imidazo[4,5-b]pyridines

This is the most high-value application of the scaffold.[1] The 2-amino-3-(diazepan-1-yl)pyridine system is cyclized to form a fused tricyclic core.[1]

Protocol:

  • Condensation: Dissolve the scaffold (1.0 eq) and an aldehyde (R-CHO, 1.1 eq) in Ethanol.

  • Oxidant: Add Na2S2O5 (Sodium metabisulfite) or use air oxidation with catalytic Cu(OAc)2.

  • Reflux: Heat to 80°C for 12 hours.

  • Result: Formation of the imidazo[4,5-b]pyridine core with the diazepane moiety attached at the N7 position.

Visualizing the Workflow

The following diagram illustrates the divergent utility of the scaffold: Path A leads to Kinase Inhibitors (Cyclization), while Path B leads to GPCR Ligands (Derivatization).[1]

ScaffoldUtility Start 2-Fluoro-3-nitropyridine Intermediate Scaffold: 2-(4-Boc-1,4-diazepan-1-yl) pyridin-3-amine Start->Intermediate SNAr (DIPEA, MeCN) Reagent N-Boc-Homopiperazine Reagent->Intermediate PathA Path A: Cyclization (Aldehyde + Oxidant) Intermediate->PathA Ring Closure PathB Path B: Amide Coupling (R-COOH + HATU) Intermediate->PathB Deprotection & Derivatization ProductA Imidazo[4,5-b]pyridine (Kinase Inhibitor Core) PathA->ProductA Formation of Fused System ProductB Functionalized GPCR Ligand (H3R Antagonist) PathB->ProductB Solvent Tail Extension

Figure 1: Divergent synthetic pathways from the central diazepane-pyridine scaffold.

Mechanism of Action & SAR Logic

Signal Transduction & Binding

In the context of Aurora Kinase or FLT3 inhibition, the scaffold functions via a "Hinge-Solvent" interface mechanism.[1]

SAR_Mechanism cluster_molecule Drug Scaffold Kinase Kinase ATP Pocket Hinge Hinge Region (Glu/Ala residues) Solvent Solvent Front (Hydrophilic) Pyridine Pyridine N + 3-NH2 (H-Bond Acceptor/Donor) Pyridine->Hinge Primary H-Bonds Diazepane 1,4-Diazepane Ring (Solubilizing Group) Pyridine->Diazepane Diazepane->Solvent Projects into water Tail Tail Group (R) (Selectivity Filter) Diazepane->Tail Tail->Solvent Ionic Interactions

Figure 2: Pharmacophore mapping of the scaffold within a typical Kinase ATP binding pocket.

References

  • Bavetsias, V., et al. (2012).[1] "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor." Journal of Medicinal Chemistry.

    • Context: Describes the synthesis of imidazo[4,5-b]pyridines starting from the 2-amino-3-nitropyridine intermediate, validating the SNAr/Reduction p
  • James, T., et al. (2014).[1][2] "A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds."[1][2] Organic & Biomolecular Chemistry.

    • Context: Establishes the comparative chemical properties and synthetic modularity of diazepanes versus piperazines.
  • Kuduk, S. D., et al. (2014).[1] "Discovery of Spirofused Piperazine and Diazepane Amides as Selective Histamine-3 Antagonists."[1][3] Journal of Medicinal Chemistry.

    • Context: Demonstrates the utility of the diazepane ring in GPCR ligands to improve pharmacokinetic profiles (Brain-to-plasma r
  • AA Blocks Product Data. "2-(1,4-diazepan-1-yl)pyridin-3-amine."[1][4]

    • Context: Verification of CAS 1264049-89-9 and commercial availability as a building block.

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of the 2-(1,4-Diazepan-1-yl)pyridin-3-amine Scaffold in CNS Drug Discovery

An in-depth technical guide for researchers, scientists, and drug development professionals. Introduction: Unlocking CNS Therapeutic Potential with a Privileged Scaffold The quest for novel Central Nervous System (CNS) t...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction: Unlocking CNS Therapeutic Potential with a Privileged Scaffold

The quest for novel Central Nervous System (CNS) therapeutics is one of the most challenging yet vital areas of modern drug discovery. Success hinges on the ability to identify chemical scaffolds that not only possess the requisite biological activity but also exhibit the challenging physicochemical properties needed to cross the blood-brain barrier (BBB).[1][2][3] The 2-(1,4-diazepan-1-yl)pyridin-3-amine core represents a strategic starting point for such endeavors. This scaffold is a composite of two well-established "privileged structures" in medicinal chemistry: the pyridine ring and the 1,4-diazepane moiety.[4][5]

  • The Pyridine Moiety: As one of the most common nitrogen-containing heterocycles in FDA-approved drugs, the pyridine ring is a versatile component, often involved in critical drug-target interactions and capable of fine-tuning properties like solubility and metabolism.[5][6]

  • The 1,4-Diazepane Moiety: This seven-membered ring is the core of benzodiazepines, a famous class of CNS-active agents that modulate GABA-A receptors.[4][7] Its non-planar conformation provides a three-dimensional architecture that can present substituents in precise vectors for optimal target engagement. The diazepine class has shown activity against a wide array of biological targets, cementing its status as a privileged scaffold.[4][8]

The combination of these elements with a strategically placed amino group—a key hydrogen bonding feature and a versatile handle for chemical modification—makes 2-(1,4-diazepan-1-yl)pyridin-3-amine a highly promising template for building libraries of novel CNS drug candidates. This guide provides a comprehensive workflow, from initial screening to in vivo validation, for leveraging this scaffold in a modern CNS drug discovery program.

Part 1: Strategic Workflow for Scaffold Evaluation and Optimization

A successful CNS drug discovery campaign requires a multi-stage, iterative process that balances potency with developability. A critical early step is the deployment of in vitro and in vivo models to assess BBB permeability and brain exposure.[1][2] The following workflow is designed to systematically de-risk and advance compounds derived from the 2-(1,4-diazepan-1-yl)pyridin-3-amine scaffold.

CNS_Discovery_Workflow cluster_0 Stage 1: Hit Identification & Triage cluster_1 Stage 2: Lead Optimization cluster_2 Stage 3: In Vivo Validation A Scaffold Library Synthesis B Broad CNS Panel Screen (Receptors, Channels, Transporters) A->B Test Analogs C In Vitro BBB Permeability Assay (e.g., PAMPA-BBB) A->C Assess Permeability D Hit Confirmation & Prioritization B->D Identify Hits C->D Filter for CNS Penetration E Iterative Medicinal Chemistry (Design-Synthesize-Test) D->E Advance Prioritized Hits F Functional Cell-Based Assays (Potency & Selectivity) E->F Test New Analogs H In Vitro ADME & Safety (Metabolic Stability, hERG) E->H Profile Leads F->E SAR Data G Neuronal Culture & Brain Slice Assays (Physiological Relevance) F->G Validate Leads I Rodent PK & Brain Penetration (Brain:Plasma Ratio) G->I Advance Optimized Leads H->E Optimization Guidance J In Vivo Target Engagement (Receptor Occupancy) I->J Confirm Exposure K Behavioral Efficacy Models (e.g., EPM, FST) J->K Validate Mechanism L Candidate Selection K->L Proof-of-Concept Lead_Optimization cluster_0 The Iterative Cycle Design Design Analogs (In Silico Modeling) Synthesize Synthesize Compound Design->Synthesize Test Biological Testing (In Vitro Assays) Synthesize->Test Analyze Analyze SAR (Structure-Activity Relationship) Test->Analyze Analyze->Design Improve Potency, Selectivity, DMPK

Caption: The Lead Optimization Cycle in Drug Discovery.

Protocol 3: In Vivo Proof-of-Concept for Anxiolytic Activity

Rationale: Following successful in vitro characterization and demonstration of brain penetration, the next step is to assess efficacy in a relevant animal model. The Elevated Plus Maze (EPM) is a widely used and validated behavioral assay for screening potential anxiolytic (anxiety-reducing) agents. [7][9]It relies on the rodent's natural aversion to open, elevated spaces.

Methodology: Elevated Plus Maze (EPM) Test

  • Apparatus:

    • The maze consists of four arms (e.g., 50 cm long x 10 cm wide) arranged in a plus shape, elevated 50 cm from the floor.

    • Two opposing arms are enclosed by high walls ("closed arms"), while the other two are exposed ("open arms").

    • The test is conducted under low-light conditions to reduce overall anxiety.

  • Procedure:

    • Administer the test compound (e.g., 1, 3, 10 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection, oral gavage) to mice or rats. Allow for an appropriate pre-treatment time (e.g., 30-60 minutes). A positive control like Diazepam (1-2 mg/kg) should be included.

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to freely explore the maze for a 5-minute period.

    • Record the session using an overhead video camera connected to tracking software.

  • Data Collection and Analysis:

    • The primary endpoints measured by the software are:

      • Time spent in the open arms: Anxiolytic compounds are expected to increase this duration.

      • Number of entries into the open arms: Anxiolytics typically increase this measure.

      • Total distance traveled or total arm entries: This serves as a control for general locomotor activity. A compound that simply sedates the animal might show reduced overall activity, which could confound the interpretation of open arm time.

    • Calculate the percentage of open arm time (Time_open / (Time_open + Time_closed)) * 100 and percentage of open arm entries (Entries_open / (Entries_open + Entries_closed)) * 100.

    • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare drug-treated groups to the vehicle control.

Expected Results for an Anxiolytic Compound:

Treatment Group% Time in Open Arms (Mean ± SEM)% Entries into Open Arms (Mean ± SEM)Total Distance (m, Mean ± SEM)
Vehicle15.2 ± 2.120.5 ± 3.325.1 ± 1.8
Test Compound (3 mg/kg) 35.8 ± 4.5 41.2 ± 5.1 24.5 ± 2.0
Diazepam (2 mg/kg)38.1 ± 3.945.0 ± 4.820.1 ± 1.5*

*p < 0.05 vs. Vehicle. Note that Diazepam may slightly decrease total locomotion, a known side effect.

References

  • European Pharmaceutical Review. (2006). In vitro and in vivo techniques in CNS drug discovery. Available at: [Link]

  • Pardridge, W. M. (2015). Blood-brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics. Expert Opinion on Drug Discovery, 10(2), 195-207. Available at: [Link]

  • Pardridge, W. M. (2015). Blood-brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics. mAbs, 7(1), 22-32. Available at: [Link]

  • Summerfield, S. G., et al. (2013). In vitro, in vivo and in silico models of drug distribution into the brain. British Journal of Pharmacology, 169(4), 723-740. Available at: [Link]

  • Sygnature Discovery. (n.d.). CNS and Pain Models. Retrieved February 23, 2026, from [Link]

  • Mondal, S., et al. (2023). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Pharmaceutics, 15(2), 488. Available at: [Link]

  • Sivakumar, S., et al. (2024). Real-Time Analysis of Neuronal Cell Cultures for CNS Drug Discovery. Cells, 13(15), 1251. Available at: [Link]

  • Domainex. (n.d.). CNS Drug Discovery | Physicochemical optimisation. Retrieved February 23, 2026, from [Link]

  • MD Biosciences. (2024). Biomarker Detection for CNS Conditions. Available at: [Link]

  • Chemical information for 2-(1,4-diazepan-1-yl)pyridin-3-amine. (n.d.). Retrieved from AA Blocks. Available at: [Link]

  • Patel, M. B., & Rajput, S. J. (2015). Synthesis and characterization of some 1,4-diazepines derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 231-237. Available at: [Link]

  • Ramajayam, R., et al. (2015). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 12(5), 565-589. Available at: [Link]

  • S. S. G. N. L. V. R. Kumar, et al. (2017). Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. Frontiers in Chemistry, 5, 114. Available at: [Link]

  • Kumar, D., et al. (2018). Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents. Arabian Journal of Chemistry, 11(4), 515-528. Available at: [Link]

  • de Fatima, A., & de C. da S. J. (2020). Privileged Structures in Medicinal Chemistry: A Focus on Diazepine Derivatives. Mini-Reviews in Medicinal Chemistry, 20(1), 2-4. Available at: [Link]

  • Iacob, A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. Available at: [Link]

  • Carboni, E., et al. (1975). [Synthesis and biological activity of pyrido(2,3-e)-1,4-diazepine and of pyrido(2,3-b)(1,4)diazepine]. Il Farmaco; edizione scientifica, 30(4), 238-47. Available at: [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. Available at: [Link]

  • Bennett, D. A., & Petravil, D. (1983). Pharmacological and neurochemical properties of 1,4-diazepines with two annelated heterocycles ('hetrazepines'). British Journal of Pharmacology, 78(4), 651-658. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(1,4-Diazepan-1-yl)pyridin-3-amine

Welcome to the technical support center for the purification of 2-(1,4-Diazepan-1-yl)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(1,4-Diazepan-1-yl)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this N-heterocyclic compound. The following sections provide in-depth troubleshooting advice and detailed protocols in a user-friendly question-and-answer format.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the chemical nature of 2-(1,4-Diazepan-1-yl)pyridin-3-amine.

Chemical Structure:

  • Molecular Formula: C₁₀H₁₆N₄

  • Molecular Weight: 192.26 g/mol [1]

  • Key Functional Groups:

    • Pyridin-3-amine: A basic aromatic amine attached to a pyridine ring. The pyridine nitrogen is also basic.

    • 1,4-Diazepane: A seven-membered saturated ring containing two secondary amine functionalities. These are also basic.

The presence of multiple basic nitrogen atoms is a dominant factor in the purification challenges associated with this molecule, influencing its solubility and chromatographic behavior.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of 2-(1,4-Diazepan-1-yl)pyridin-3-amine.

Q1: What are the most likely impurities in my crude sample?

The impurity profile of your crude product is highly dependent on the synthetic route. A common synthesis involves the nucleophilic substitution of 2-chloro-3-aminopyridine with 1,4-diazepane (homopiperazine). Based on this, potential impurities include:

  • Unreacted Starting Materials:

    • 2-chloro-3-aminopyridine

    • 1,4-Diazepane (Homopiperazine)

  • Side-Products from the Starting Materials Synthesis:

    • From 2-chloro-3-aminopyridine synthesis: 2,6-dichloro-3-aminopyridine and unreacted 3-aminopyridine are common impurities.

    • From 1,4-diazepane synthesis: Piperazine can be an inherent impurity in some commercial sources of homopiperazine.

  • Process-Related Impurities:

    • Solvents used in the reaction and work-up.

    • Reagents from preceding synthetic steps.

  • Degradation Products:

    • Oxidation of the aminopyridine ring can occur, especially if the compound is stored improperly.

Q2: My crude product is a dark, oily residue. How can I get it to solidify?

Oiling out is a common issue with amine-containing compounds. Here are several strategies to induce solidification:

  • Solvent Trituration: Add a non-polar solvent in which your product is poorly soluble (e.g., hexanes, diethyl ether) to the oil and stir vigorously. This can help to wash away more soluble impurities and encourage your product to precipitate.

  • Seed Crystals: If you have a small amount of pure, solid product, adding a seed crystal to the oil can initiate crystallization.

  • Salt Formation: Convert the free base to a salt (e.g., hydrochloride or fumarate) by treating a solution of your compound with the corresponding acid. Salts of amines are often crystalline and less soluble in organic solvents.

  • Concentration from a suitable solvent: Dissolve the oil in a minimal amount of a solvent in which it is sparingly soluble at room temperature (e.g., ethyl acetate, isopropanol) and then slowly evaporate the solvent.

Q3: I am struggling to separate my product from the starting materials by column chromatography. What can I do?

Co-elution of the product with polar starting materials like 1,4-diazepane is a frequent challenge. Here are some troubleshooting tips for column chromatography:

  • Choice of Stationary Phase:

    • Silica Gel (Normal Phase): Since your product and potential impurities are basic, they can interact strongly with the acidic silica gel, leading to peak tailing. To counter this, add a basic modifier like triethylamine (0.5-2%) or ammonium hydroxide to your eluent system.[2]

    • Alumina (Basic or Neutral): Basic or neutral alumina can be a better choice than silica for purifying basic compounds as it minimizes strong acidic interactions.

    • Reverse Phase (C18): This is a good option for polar compounds. A mobile phase of water/acetonitrile or water/methanol with a modifier like formic acid or ammonium formate can provide good separation.[2]

  • Eluent System Optimization:

    • Normal Phase: Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity with ethyl acetate or isopropanol. A gradient elution is often more effective than an isocratic one.

    • Reverse Phase: Begin with a high percentage of aqueous buffer and gradually increase the organic solvent content.

III. Troubleshooting Guides & Detailed Protocols

This section provides step-by-step protocols for the most common purification techniques applicable to 2-(1,4-Diazepan-1-yl)pyridin-3-amine.

Guide 1: Purification by Acid-Base Extraction

This technique leverages the basicity of the multiple amine groups in the target molecule to separate it from non-basic impurities.

Causality: The basic nitrogen atoms of 2-(1,4-Diazepan-1-yl)pyridin-3-amine can be protonated by an acid to form a water-soluble salt. Neutral organic impurities will remain in the organic phase and can be separated. The aqueous layer containing the protonated product can then be basified to regenerate the free base, which can be extracted back into an organic solvent.[3][4]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with an aqueous solution of a weak acid, such as 1 M citric acid or 1 M ammonium chloride. Repeat the extraction 2-3 times. Self-Validation: The target compound should now be in the aqueous phase as its salt. A small sample of the organic layer can be analyzed by TLC or LC-MS to confirm the absence of the product.

  • Combine Aqueous Layers: Combine all the acidic aqueous extracts.

  • Back-Extraction (Optional): Wash the combined aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide or saturated sodium bicarbonate solution, with stirring until the pH is basic (pH > 10). The free base of your product should precipitate or form an oil.

  • Product Extraction: Extract the basified aqueous layer with a fresh organic solvent (e.g., DCM or ethyl acetate) 3-4 times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified free base.

Troubleshooting:

  • Emulsion Formation: If an emulsion forms at the interface of the organic and aqueous layers, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution).

  • Product Not Precipitating After Basification: Your product might be more water-soluble than anticipated. Ensure the aqueous layer is saturated with NaCl before extraction to decrease the solubility of the organic product in the aqueous phase.

Logical Relationship Diagram: Acid-Base Extraction Workflow

A Crude Product in Organic Solvent B Extract with Aqueous Acid A->B C Aqueous Layer (Protonated Product) B->C Product D Organic Layer (Neutral Impurities) B->D Impurities E Basify Aqueous Layer C->E F Extract with Organic Solvent E->F G Purified Product in Organic Solvent F->G Product H Aqueous Waste F->H Waste

Caption: Workflow for Acid-Base Extraction Purification.

Guide 2: Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities.

Causality: The separation is based on the differential partitioning of the components of a mixture between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[5] By carefully selecting the stationary and mobile phases, the target compound can be effectively isolated from its impurities.

Experimental Protocol: Normal Phase Column Chromatography (with basic modifier)

  • TLC Analysis: Develop a suitable eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or isopropanol). Add 0.5-1% triethylamine to the eluent to prevent peak tailing of the basic compounds. The ideal eluent system will give your product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a column with silica gel slurried in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like DCM). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to move your product down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting:

  • Product Stuck on the Column: If your product does not elute even with a highly polar solvent system, it may be binding too strongly to the silica. Consider switching to a less acidic stationary phase like alumina or using a reverse-phase column.

  • Poor Separation: If impurities co-elute with your product, a shallower gradient or a different solvent system may be required. Experiment with different solvent combinations in your TLC analysis.

Impurity Profile and Elution Order (Hypothetical)

CompoundPolarityExpected Elution Order (Normal Phase)
2,6-dichloro-3-aminopyridineLess Polar1
2-chloro-3-aminopyridineModerately Polar2
2-(1,4-Diazepan-1-yl)pyridin-3-amine Polar 3
1,4-Diazepane (Homopiperazine)Very Polar4 (may require highly polar eluent)
Guide 3: Purification by Crystallization

Crystallization is an excellent final purification step for obtaining a high-purity solid product.

Causality: This technique relies on the differences in solubility of the target compound and its impurities in a particular solvent at different temperatures. A suitable solvent will dissolve the compound well at a higher temperature but poorly at a lower temperature, allowing for the formation of pure crystals upon cooling.[6]

Experimental Protocol: Recrystallization

  • Solvent Selection: In small test tubes, test the solubility of your crude product in a variety of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures) at room temperature and at boiling. An ideal solvent will show poor solubility at room temperature and high solubility at its boiling point.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting:

  • No Crystals Form: The solution may not be saturated. Try evaporating some of the solvent or adding an "anti-solvent" (a solvent in which your product is insoluble) dropwise until the solution becomes cloudy. Scratching the inside of the flask with a glass rod can also induce crystallization.

  • Product Oils Out: This indicates that the boiling point of the solvent is higher than the melting point of your product, or the solution is too supersaturated. Try using a lower boiling point solvent or a more dilute solution.

Visualization of Purification Workflow

Caption: General Purification Strategy for 2-(1,4-Diazepan-1-yl)pyridin-3-amine.

IV. Analytical Methods for Purity Assessment

To ensure the purity of your final product, it is essential to use appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile/water or methanol/water containing an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) would be a good starting point for purity analysis. The aminopyridine isomers can be effectively separated using such methods.[7][8]

  • Gas Chromatography (GC): GC can also be used, potentially with a nitrogen-phosphorus detector (NPD) for enhanced sensitivity towards nitrogen-containing compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the purified compound and identifying any impurities.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of your product.

By employing a combination of these purification and analytical techniques, researchers can confidently obtain high-purity 2-(1,4-Diazepan-1-yl)pyridin-3-amine for their downstream applications.

References

  • Pharmaguddu. (2023, July 28). Extraction: Types and Different methods in Pharmaceutics. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • Acrotein Chembio Inc. (n.d.). Natural Drug Extraction: From Plants to Pharmaceuticals. Retrieved from [Link]

  • Basicmedical Key. (2016, June 24). Extraction methods in pharmaceutical analysis. Retrieved from [Link]

  • Slideshare. (n.d.). Methods of Extraction, Pharmacognosy, types of extraction for herbal drugs. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • Knize, M. G., & Felton, J. S. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography A, 624(1-2), 253-265. Retrieved from [Link]

  • Slideshare. (n.d.). Pharmaceutical Extraction. Retrieved from [Link]

  • Lee, Y. C. (1990). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 189(1), 151-162. Retrieved from [Link]

  • AA Blocks. (n.d.). 1264049-89-9 | 2-(1,4-diazepan-1-yl)pyridin-3-amine. Retrieved from [Link]

  • Papathanasiou, S. L., et al. (2020). Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. Molecules, 25(8), 1988. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • Pearson+. (2024, March 4). Design an acid–base extraction scheme to separate a mixture of th.... Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Retrieved from [Link]

  • ResearchGate. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Co-crystallisation of 4-amino pyridine with succinic acid (1:1): spectroscopic, thermal, crystal structure, DFT/HF calculation and Hirshfeld surface analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012095691A1 - An improved process for producing aminopyridines.
  • RSC Publishing. (n.d.). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Retrieved from [Link]

  • Chemical Biology & Drug Design. (2011, January). Synthesis of 2-(4-substitutedbenzyl-[5][9]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[2][5][9]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Retrieved from [Link]

  • University of Galway Research Repository. (2020, November 24). Salts, binary and ternary cocrystals of pyrimethamine: mechanosynthesis, solution crystallization and crystallization from. Retrieved from [Link]

  • ResearchGate. (2019, August 10). Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid–pyridine supramolecular synthon breakdown. Retrieved from [Link]

  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and characterization of some 1,4-diazepin es derivatives. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Diazepam-impurities. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 2-(1,4-diazepan-1-yl)-1H-1,3-benzodiazole dihydrochloride. Retrieved from [Link]

  • Microlabs. (n.d.). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Retrieved from [Link]

  • PubChem. (n.d.). 1-Pyridin-3-yl-1,4-diazepane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazopyridine-fused[7][9]diazepinones: modulations of positions 2 to 4 and their impacts on the anti-melanoma activity. Retrieved from [Link]

  • PubChem. (n.d.). Diazepam. Retrieved from [Link]

Sources

Optimization

Overcoming solubility issues with "2-(1,4-Diazepan-1-yl)pyridin-3-amine" in biological assays

Welcome to the technical support guide for 2-(1,4-Diazepan-1-yl)pyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to proactively address and overcome common experi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(1,4-Diazepan-1-yl)pyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to proactively address and overcome common experimental hurdles related to this compound's solubility in biological assays. Our goal is to provide you with the foundational knowledge and practical steps to ensure the reliability and reproducibility of your results.

Compound Profile: A Quick Glance

Understanding the physicochemical properties of 2-(1,4-Diazepan-1-yl)pyridin-3-amine is the first step in troubleshooting. The molecule's structure contains both a substituted pyridine ring and a diazepane moiety, which are key to its behavior in solution. The presence of multiple basic nitrogen atoms is the most critical factor influencing its solubility.

PropertyValueSource
Molecular Formula C₁₀H₁₆N₄[1]
Molecular Weight 192.26 g/mol [1]
Structure (SMILES) NC1=C(N2CCNCCC2)N=CC=C1[1]
Key Functional Groups Pyridin-3-amine, 1,4-Diazepane[1][2]
Predicted Nature Basic compound due to multiple amine groups[3][4]
Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with 2-(1,4-Diazepan-1-yl)pyridin-3-amine.

Q1: My compound, dissolved in DMSO, is precipitating immediately upon dilution into my aqueous assay buffer (e.g., PBS, pH 7.4). Why is this happening?

Answer: This is a classic case of a compound exceeding its thermodynamic solubility in the final assay medium. While 2-(1,4-Diazepan-1-yl)pyridin-3-amine may be readily soluble in a pure organic solvent like DMSO (a "kinetic" solution), its solubility in a predominantly aqueous environment can be significantly lower[4].

The core of the issue lies in the compound's chemical structure. It possesses multiple basic nitrogen atoms in the pyridine and diazepane rings. At a neutral pH of 7.4, these amines are likely in their neutral, or "free base," form. This form is less polar and thus has poor solubility in water, leading to precipitation when the highly solubilizing DMSO is diluted out.

Q2: What is the most direct method to improve the aqueous solubility of my compound for an initial screen?

Answer: The most effective initial strategy for a basic compound like this is pH adjustment . By lowering the pH of your buffer, you can protonate the basic nitrogen atoms, forming a more soluble salt in situ[3][5]. A protonated amine (a cation) is significantly more polar and interacts more favorably with water molecules, thereby increasing solubility.

start Start: Compound Precipitates prep_stocks Prepare small-volume acidic buffers (e.g., pH 6.0, 5.0, 4.0) start->prep_stocks test_sol Dilute DMSO stock into each buffer. Observe for precipitation. prep_stocks->test_sol check_assay Is the lowest pH that maintains solubility compatible with your assay's integrity (e.g., enzyme activity, cell viability)? test_sol->check_assay Identify optimal pH proceed Proceed with Experiment: Use pH-adjusted buffer and include a pH-matched vehicle control. check_assay->proceed Yes fail Assay is compromised by low pH. Proceed to Q3: Co-solvents. check_assay->fail No

Caption: Decision workflow for using pH adjustment.

  • Prepare an Acidic Diluent: Start with a mildly acidic aqueous solution, for example, 10 mM HCl or a citrate buffer at pH 4.5-5.5.

  • Dissolve the Compound: Weigh the solid free-base of 2-(1,4-Diazepan-1-yl)pyridin-3-amine and dissolve it directly into this acidic diluent to create a concentrated aqueous stock. Gentle warming or sonication can assist dissolution.

  • Verify pH and Compatibility: Ensure the final pH of your stock is acidic. When you dilute this stock into your final assay buffer, the final pH will shift but may remain low enough to keep the compound in solution. Crucially, you must run a vehicle control with the acidified buffer to confirm that the pH change itself does not affect your biological assay [3].

Q3: Adjusting the pH negatively impacts my cell viability or enzyme activity. What other strategies can I employ?

Answer: If pH manipulation is not viable, the next strategy is to use co-solvents . A co-solvent is an organic solvent that, when added in small quantities to an aqueous buffer, increases the solubility of hydrophobic compounds by reducing the polarity of the solvent mixture[5].

Co-SolventTypical Final % (v/v)ProsCons & Considerations
DMSO 0.1% - 1%High solubilizing power.Can be toxic to some cell lines at >0.5%; may inhibit certain enzymes.
Ethanol 1% - 5%Less toxic than DMSO for many cell types.Can cause protein denaturation at higher concentrations. Volatile.
PEG 400 1% - 10%Low toxicity, often used in formulations.Can increase viscosity; may interfere with some assay readouts.
Glycerol 5% - 20%Stabilizes proteins, low toxicity.Significantly increases viscosity, which can affect kinetics.

Crucial Experimental Control: When using a co-solvent, it is mandatory to run a separate vehicle control experiment. This control should contain the final assay buffer with the exact same concentration of the co-solvent used for the test compound. This ensures that any observed effects are due to the compound itself and not the solvent.

Q4: My compound is still falling out of solution during long-term incubations. How can I achieve a more robust and stable solution?

Answer: For long-term stability, the most reliable solution is to use a pre-formed salt of the compound. While you may have synthesized or purchased the free base, a hydrochloride (HCl) or trifluoroacetic acid (TFA) salt form will be significantly more water-soluble and stable in solution[3][6]. Some vendors may supply salt forms directly.

If you only have the free base, you can perform an in-situ salt formation to create a more stable concentrated stock solution.

  • Suspend Compound: Suspend a weighed amount of 2-(1,4-Diazepan-1-yl)pyridin-3-amine free base in pure water (e.g., to a target concentration of 10 mM). It will likely not dissolve.

  • Stoichiometric Acid Addition: While stirring, add a stoichiometric amount of 1 M HCl dropwise. For every one mole of your compound, you can add one to two moles of HCl. The two primary basic centers are the exocyclic amine and one of the diazepane nitrogens. Adding two equivalents of acid will help ensure full protonation.

  • Observe Dissolution: As the acid is added, the suspension should clarify as the highly soluble hydrochloride salt is formed.

  • Finalize Stock: Once fully dissolved, you can adjust the volume with water to reach your final target concentration. This stock solution will be acidic but can be stored (typically frozen) and diluted into your final assay buffer, often without precipitation issues due to the stability of the salt form.

A Compound (Free Base) - Neutral - Low Water Solubility B Compound-H⁺ (Salt Form) - Cationic (Charged) - High Water Solubility A->B + Acid (H⁺) B->A - Base (OH⁻)

Caption: pH effect on the ionization and solubility.

Q5: I am planning in vivo studies. Are there any advanced formulation techniques I should be aware of?

Answer: Yes, for more demanding applications like in vivo pharmacokinetics, standard buffers and co-solvents may not be sufficient. You should consider advanced formulation strategies that are common in pharmaceutical development. These techniques aim to improve not just solubility but also bioavailability[6][7].

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate poorly soluble molecules like yours, forming an inclusion complex that is highly water-soluble[8]. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

  • Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range[6]. The increased surface area dramatically enhances the dissolution rate, which can improve solubility and absorption[7]. This is a specialized technique requiring specific equipment like high-pressure homogenizers.

  • Lipid-Based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can be used. The compound is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously forms a fine microemulsion in the gastrointestinal tract, facilitating absorption.

These advanced methods typically require formulation expertise and should be explored with a specialist or through a contract research organization (CRO).

References
  • ResearchGate. (2015). How can I increase the solubility to perform an enzyme assay?[Link]

  • AA Blocks. 2-(1,4-diazepan-1-yl)pyridin-3-amine.[Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.[Link]

  • Di, L. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Future Medicinal Chemistry. [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs.[Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.[Link]

  • Bentham Science. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.[Link]

  • ResearchGate. Examples of 1,2‐, 1,3‐, 1,4‐ and 1,5‐diazepines currently in the...[Link]

  • PubChem. Diazepam.[Link]

  • Wikipedia. 3-Aminopyridine.[Link]

  • PubChem. 1-Pyridin-3-yl-1,4-diazepane.[Link]

  • PubChem. 2,5-Pyridinediamine.[Link]

  • MDPI. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.[Link]

  • PubMed. (1984). Pharmacological and neurochemical properties of 1,4-diazepines with two annelated heterocycles ('hetrazepines').[Link]

  • European Commission. (2012). OPINION ON 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine.[Link]

  • MDPI. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors.[Link]

  • ResearchGate. 1,4-Diazepines.[Link]

  • Frontiers. (2024). Improvement of solubility, dissolution, and bioavailability of phenytoin intercalated in Mg-Al layered double hydroxide.[Link]

  • Science Publishing Group. (2013). The Solubility - Intrinsic Dissolution Rate of Diazepam and Inclusion Complexes Diazepam with 2-Hydroxypropyl-β-Cyclodextrin.[Link]

Sources

Troubleshooting

Side reaction products in the synthesis of "2-(1,4-Diazepan-1-yl)pyridin-3-amine"

Welcome to the technical support guide for the synthesis of 2-(1,4-Diazepan-1-yl)pyridin-3-amine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(1,4-Diazepan-1-yl)pyridin-3-amine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to help you navigate the complexities of this synthesis and minimize the formation of unwanted side products.

The synthesis of 2-(1,4-Diazepan-1-yl)pyridin-3-amine typically proceeds via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, or through a nucleophilic aromatic substitution (SNAr) pathway. Both methods, while effective, are prone to specific side reactions that can complicate purification and reduce yields. This guide will provide a systematic approach to identifying and mitigating these issues.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a higher molecular weight impurity in my final product. What is the likely identity of this side product?

A1: The most probable high molecular weight impurity is the bis-arylated homopiperazine, N,N'-bis(3-aminopyridin-2-yl)-1,4-diazepane. This arises because homopiperazine (1,4-diazepane) possesses two secondary amine nucleophiles. If the reaction stoichiometry and conditions are not carefully controlled, a second molecule of the 2-halopyridin-3-amine can react with the remaining N-H group of the desired mono-arylated product.

Q2: My reaction is sluggish, and I'm seeing a lot of my 2-chloropyridin-3-amine starting material being converted to 3-aminopyridine. What is causing this?

A2: This side reaction is known as hydrodehalogenation, where the chloro group is replaced by a hydrogen atom. It is a common issue in palladium-catalyzed cross-coupling reactions.[1] This can occur when the reductive elimination of the desired product is slow, allowing for competing pathways. It can be exacerbated by the presence of water or other protic sources in the reaction mixture.

Q3: Why is my Buchwald-Hartwig amination of 2-bromopyridin-3-amine failing or giving very low yields?

A3: The amination of 2-halopyridines can be particularly challenging due to the ability of the pyridine nitrogen to coordinate with and "poison" the palladium catalyst.[2] This coordination can inhibit the catalyst's activity and halt the catalytic cycle. The choice of ligand is critical to shield the palladium center and prevent this unwanted interaction.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section provides a detailed breakdown of common issues encountered during the synthesis of 2-(1,4-Diazepan-1-yl)pyridin-3-amine and offers practical solutions.

Issue 1: Formation of Bis-Arylated Side Product

The formation of N,N'-bis(3-aminopyridin-2-yl)-1,4-diazepane is a prevalent issue due to the difunctional nature of homopiperazine.

Homopiperazine has two reactive secondary amine sites. In both SNAr and Buchwald-Hartwig reactions, after the initial successful coupling to form the desired mono-arylated product, the remaining N-H group can act as a nucleophile and react with another molecule of the electrophilic pyridine starting material.

  • Stoichiometric Control: Use a significant excess of homopiperazine (2 to 5 equivalents) relative to the 2-halopyridin-3-amine. This statistically favors the mono-arylation product. However, this approach can make purification challenging due to the need to remove large amounts of unreacted homopiperazine.

  • Protecting Group Strategy: The most robust solution is to use a mono-protected homopiperazine derivative. The tert-butoxycarbonyl (Boc) group is a common and effective choice.[3]

    • Protocol: React commercially available N-Boc-homopiperazine with your 2-halopyridin-3-amine under your chosen coupling conditions.

    • Deprotection: The Boc group can be efficiently removed post-coupling under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in an appropriate solvent.[3]

Protecting GroupProtection ReagentDeprotection ConditionsAdvantages
Boc Di-tert-butyl dicarbonate (Boc)₂OTFA in DCM; or HCl in Dioxane/MeOHStable to many reaction conditions; easy removal
Cbz Benzyl chloroformateH₂/Pd-COrthogonal to acid-labile groups

The mono- and bis-arylated products can be readily distinguished by LC-MS (due to the mass difference) and ¹H NMR spectroscopy.

CompoundKey ¹H NMR Signals (Approximate δ, DMSO-d₆)
Mono-arylated (Product) Aromatic protons of one pyridyl ring; signals for the diazepine ring protons will be asymmetric; a broad singlet for the remaining N-H.
Bis-arylated (Side Product) Aromatic protons for two pyridyl rings (integrating to a higher value); diazepine ring protons will show symmetric signals.
Issue 2: Hydrodehalogenation of the Pyridine Starting Material

This side reaction leads to the formation of 3-aminopyridine, consuming the electrophile and reducing the yield of the desired product.

In the Buchwald-Hartwig catalytic cycle, if the reductive elimination step is slow, alternative pathways can occur. One such pathway is the reaction of the palladium-hydride species (which can form from various sources in the reaction) with the aryl halide, leading to hydrodehalogenation.[1]

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands that accelerate the rate of reductive elimination. Ligands such as XPhos, RuPhos, or BrettPhos are often effective in suppressing this side reaction.[2]

  • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. Trace amounts of water can contribute to the formation of palladium-hydride species.

  • Base Purity: Use a high-purity, anhydrous base. Sodium tert-butoxide (NaOtBu) is common, but ensure it is fresh and has been stored under inert conditions.

Issue 3: Catalyst Deactivation in Buchwald-Hartwig Amination

Low or no conversion can be due to the deactivation of the palladium catalyst.

The lone pair of electrons on the pyridine nitrogen of the 2-halopyridin-3-amine substrate can coordinate to the palladium center, effectively acting as a ligand and poisoning the catalyst.[2]

  • Use of Pre-catalysts: Employ modern, well-defined palladium pre-catalysts (e.g., G3 or G4 pre-catalysts) which are often more robust and efficient at forming the active Pd(0) species.

  • Sterically Hindered Ligands: As with hydrodehalogenation, bulky biarylphosphine ligands are crucial. They create a sterically hindered environment around the palladium atom, which can disfavor the coordination of the pyridine nitrogen.

  • Reaction Temperature: While these reactions often require elevated temperatures (80-110 °C), excessively high temperatures can lead to catalyst decomposition, often observed as the formation of palladium black.[2]

Visualizing the Reaction Pathways

The following diagrams illustrate the desired reaction and the formation of the major side products.

G cluster_caption1 Figure 1. Recommended synthetic pathway using a protected amine. SM1 2-Halo-3-aminopyridine Product_Protected Protected Product SM1->Product_Protected SM2 Mono-Boc-Homopiperazine SM2->Product_Protected Cat Pd Catalyst / Ligand Base Cat->Product_Protected Buchwald-Hartwig Coupling Deprotection Acidic Deprotection (e.g., TFA) Product_Protected->Deprotection Final_Product 2-(1,4-Diazepan-1-yl)pyridin-3-amine Deprotection->Final_Product

Caption: Figure 1. Recommended synthetic pathway using a protected amine.

G cluster_caption2 Figure 2. Competing reaction pathways leading to side products. Start 2-Halo-3-aminopyridine + Unprotected Homopiperazine Desired_Product Desired Mono-arylated Product Start->Desired_Product 1st Coupling Hydrodehalogenation Hydrodehalogenation Side Product (3-Aminopyridine) Start->Hydrodehalogenation Reduction (Side Reaction) Bis_Arylated Bis-arylated Side Product Desired_Product->Bis_Arylated 2nd Coupling (Side Reaction)

Caption: Figure 2. Competing reaction pathways leading to side products.

Recommended Experimental Protocol (Buchwald-Hartwig Amination)

This protocol is a starting point and may require optimization based on your specific substrate and laboratory conditions.

  • Reagent Preparation:

    • To an oven-dried reaction vessel, add the palladium pre-catalyst (e.g., RuPhos-Pd-G3, 2 mol%) and the ligand (e.g., RuPhos, 4 mol%).

    • Add the 2-halo-3-aminopyridine (1.0 equiv), mono-Boc-homopiperazine (1.2 equiv), and the base (e.g., NaOtBu, 1.5 equiv).

  • Reaction Setup:

    • Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

    • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.

  • Reaction Execution:

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

    • Filter the mixture through a pad of celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Deprotection:

    • Purify the crude protected product by flash column chromatography on silica gel.

    • Dissolve the purified intermediate in DCM and add an excess of TFA (5-10 equivalents). Stir at room temperature for 1-2 hours.

    • Concentrate the mixture under reduced pressure, re-dissolve in a suitable solvent, and neutralize with a base (e.g., saturated NaHCO₃ solution) to obtain the free amine product.

References

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. Available from: [Link]

  • Gurovets, A. S., Sharf, V. Z., & Belen'kii, L. I. (1986). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. Chemistry of Heterocyclic Compounds, 21(9), 959-962. Available from: [Link]

  • ResearchGate. Palladium-Catalyzed C-N Coupling in the Synthesis of 1,4-Benzodiazepines Fused with 5-Membered Carbo- and Heterocycles. Available from: [Link]

  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]

  • Chemistry Stack Exchange. How to explain regioselectivity in nucleophilic aromatic substitution. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

  • MDPI. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Available from: [Link]

  • PMC. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Available from: [Link]

Sources

Optimization

Refinement of experimental protocols involving "2-(1,4-Diazepan-1-yl)pyridin-3-amine"

Document ID: GSL-TSC-48151623 Revision: 1.0 Prepared by: Gemini Life Sciences, Senior Application Scientist Group Welcome to the technical support hub for 2-(1,4-Diazepan-1-yl)pyridin-3-amine (CAS: 1264049-89-9). This gu...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: GSL-TSC-48151623 Revision: 1.0 Prepared by: Gemini Life Sciences, Senior Application Scientist Group

Welcome to the technical support hub for 2-(1,4-Diazepan-1-yl)pyridin-3-amine (CAS: 1264049-89-9). This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common experimental protocols involving this versatile scaffold. The diazepine ring system is a privileged structure in medicinal chemistry, known for its presence in a wide range of therapeutic agents.[1][2] This specific compound, featuring a reactive 3-amino group on a pyridine ring coupled with a 1,4-diazepane moiety, serves as a valuable building block for synthesizing novel chemical entities.[3][4]

Compound Profile & Key Properties

2-(1,4-Diazepan-1-yl)pyridin-3-amine is a heterocyclic compound featuring a pyridine ring substituted with a primary amine and a seven-membered diazepane ring. This structure is of significant interest in drug discovery, particularly for developing inhibitors of bromodomains and other protein targets.[1]

PropertyValueSource
CAS Number 1264049-89-9[5]
Molecular Formula C₁₀H₁₆N₄[5]
Molecular Weight 192.26 g/mol [5]
Appearance Typically a solid (predicted)General chemical knowledge
SMILES NC1=C(N2CCNCCC2)N=CC=C1[5]

Frequently Asked Questions (FAQs)

Q1: How should I properly handle and store this compound?

A1: Proper handling and storage are critical to maintain the integrity of the compound. Based on safety guidelines for analogous aminopyridine and heterocyclic amine compounds, the following procedures are strongly recommended:

  • Handling: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[6][7] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[7][8] Avoid creating dust; if handling a powder, use appropriate tools and techniques to minimize aerosolization.[6][7]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[7][9] The storage area should be well-ventilated. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is advisable, though room temperature is often sufficient for short-term storage.[10]

  • Disposal: Dispose of the compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[8][9]

Q2: What are the expected solubility characteristics of this compound?

A2: The solubility profile is dictated by its structure. The pyridine and diazepane nitrogens, along with the primary amine, can be protonated, suggesting that solubility will be pH-dependent.

  • Aqueous Solubility: Like many amine-containing compounds, its solubility is expected to be higher in acidic aqueous solutions (e.g., pH < 5) due to the formation of soluble ammonium salts. In neutral or basic media (pH > 7), it is likely to be less soluble. For example, the related drug diazepam shows increased solubility as the pH decreases.[11]

  • Organic Solvents: It is expected to be soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and alcohols (e.g., methanol, ethanol). It will likely have lower solubility in nonpolar solvents like hexanes and diethyl ether.

Troubleshooting Guide: Synthesis & Derivatization

The primary amine at the 3-position of the pyridine ring is the most common site for derivatization, typically through amide bond formation.

Scenario 1: Low Yield in Amide Coupling Reactions

Q: I am performing an amide coupling reaction between 2-(1,4-Diazepan-1-yl)pyridin-3-amine and a carboxylic acid using a standard coupling agent (e.g., HATU, EDC), but my yields are consistently low (<40%). What are the likely causes and how can I improve the outcome?

A: Low yields in amide coupling with electron-rich aminopyridines are a common challenge. The nucleophilicity of the amine can be lower than expected due to resonance effects, and the pyridine nitrogen can interfere with the reaction.[12][13]

  • Insufficient Amine Nucleophilicity: The lone pair on the 3-amino group contributes to the aromatic system of the pyridine ring, reducing its availability for nucleophilic attack.

    • Solution: Increase the reaction temperature. While many couplings are run at room temperature, gently heating the reaction to 40-60°C can often provide the necessary activation energy without significant side product formation.

  • Inappropriate Choice of Base: The base is crucial for deprotonating the carboxylic acid and neutralizing any acidic byproducts. A non-nucleophilic, hindered base is typically preferred.

    • Solution: Use N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. These bases are less likely to compete as nucleophiles. Ensure you are using at least 2-3 equivalents of the base.

  • Suboptimal Coupling Reagent or Additive: While standard, EDC/HOBt or HATU may not be optimal for this specific substrate.

    • Solution: Consider alternative coupling strategies.

      • Phosphonium Reagents: Reagents like BOP or PyBOP can be more effective for sterically hindered or electronically deactivated amines.

      • Acid Chloride Formation: A more robust, two-step approach is to first convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[13] The resulting acyl chloride is highly reactive and can then be coupled with the amine, often in the presence of a base like pyridine or triethylamine. This method bypasses the need for traditional coupling agents.[14][15]

G cluster_conditions Condition Optimization start Low Yield in Amide Coupling check_amine Is the amine substrate pure? start->check_amine check_conditions Review Reaction Conditions check_amine->check_conditions Yes temp Increase Temperature (e.g., 40-60 °C) check_conditions->temp base Switch to Hindered Base (e.g., DIPEA, Collidine) temp->base reagent Change Coupling Reagent (e.g., PyBOP, BOP) base->reagent acid_chloride Convert to Acid Chloride (SOCl₂ or (COCl)₂) reagent->acid_chloride final_step Improved Yield acid_chloride->final_step Proceed with coupling

Sources

Reference Data & Comparative Studies

Validation

Bridging the Gap: A Senior Scientist's Guide to In Vivo Validation of "2-(1,4-Diazepan-1-yl)pyridin-3-amine" as a Novel Anticancer Agent

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on transitioning a promising novel chemical entity, "2-(1,4-Diazepan-1-yl)pyridin-3-amine" (hereafter designat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on transitioning a promising novel chemical entity, "2-(1,4-Diazepan-1-yl)pyridin-3-amine" (hereafter designated as Compound X ), from a successful in vitro screening campaign to a robust in vivo validation. We will navigate the critical steps of experimental design, model selection, and comparative analysis, underpinned by a philosophy of scientific rigor and translational relevance.

For the purpose of this illustrative guide, we will proceed under the working hypothesis that Compound X has demonstrated significant in vitro cytotoxic activity against the human triple-negative breast cancer (TNBC) cell line, MDA-MB-231. This aggressive subtype of breast cancer currently has limited targeted therapeutic options, making it a high-priority area for novel drug discovery.[1]

Part 1: The Foundation - From In Vitro Cytotoxicity to the Rationale for In Vivo Translation

The journey of any novel therapeutic candidate begins with a compelling in vitro profile. Cytotoxicity assays are fundamental in this initial phase, offering a rapid and cost-effective method to assess the potential of a compound to kill cancer cells.[2][3]

Hypothetical In Vitro Profile of Compound X

The decision to advance Compound X to in vivo testing is predicated on its potent and selective activity in cell culture. A typical method for determining this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.[3][4] The cytotoxic activity is often quantified by the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population.[4]

Table 1: Hypothetical In Vitro Cytotoxicity Data for Compound X

Cell LineCancer TypeCompound X IC50 (µM)Paclitaxel IC50 (µM)Selectivity Index (Normal/Cancer)
MDA-MB-231Triple-Negative Breast Cancer0.50.01>20
MCF-7ER+ Breast Cancer2.50.05>4
HEK293Normal Human Kidney>101.5-

Note: Data is hypothetical for illustrative purposes.

The data in Table 1 suggests that Compound X is highly potent against the MDA-MB-231 cell line and displays a favorable selectivity index when compared to a non-cancerous cell line (HEK293). This selectivity is a cornerstone of an effective anticancer agent, indicating a potential therapeutic window that minimizes systemic toxicity.[3]

The Imperative for In Vivo Validation

While in vitro assays are crucial for initial screening, they are conducted in a simplified, two-dimensional environment that lacks the complexities of a living organism.[5] The transition to in vivo models is essential to address critical questions that cell culture cannot:

  • Pharmacokinetics and Bioavailability: Will the compound reach the tumor at a sufficient concentration and for an adequate duration to exert its effect?

  • Efficacy in a 3D Tumor Microenvironment: Will the compound effectively penetrate a solid tumor and overcome the influence of the surrounding stroma and vasculature?

  • Systemic Toxicity and Tolerability: What is the safety profile of the compound in a whole organism?

  • Overall Therapeutic Potential: Does the observed in vitro activity translate into a meaningful therapeutic benefit, such as tumor growth inhibition or improved survival?

To answer these questions, we will employ a cell line-derived xenograft (CDX) model, which involves implanting a human cancer cell line into an immunocompromised mouse.[1][6] This model is a well-established and cost-effective method for initial in vivo efficacy testing.[6][7]

Part 2: Designing a Robust In Vivo Efficacy Study

The success of an in vivo study hinges on a meticulously planned experimental design. Every choice, from the animal model to the dosing regimen, must be justified to ensure the data generated is reliable and interpretable.

Experimental Workflow Diagram

InVivoWorkflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Establishment cluster_treatment Phase 3: Therapeutic Intervention cluster_analysis Phase 4: Endpoint Analysis A MDA-MB-231 Cell Culture D Subcutaneous Implantation of MDA-MB-231 cells A->D B Animal Acclimatization (Athymic Nude Mice) B->D C Compound X & Vehicle Preparation G Dosing Regimen Initiation (Compound X, Paclitaxel, Vehicle) C->G E Tumor Growth Monitoring D->E F Randomization into Treatment Groups E->F F->G H Continued Monitoring (Tumor Volume & Body Weight) G->H I Study Termination H->I J Tumor Excision & Analysis I->J K Data Analysis & Reporting I->K

Caption: Workflow for in vivo validation of Compound X.

Detailed Experimental Protocol

1. Animal Model Selection:

  • Model: Female athymic nude mice (e.g., NU/NU strain), 6-8 weeks old.

  • Rationale: These mice lack a thymus and are T-cell deficient, which prevents the rejection of human tumor xenografts.[8] Females are often used in breast cancer models.

2. Cell Culture and Implantation:

  • Cell Line: MDA-MB-231 human breast adenocarcinoma cells.

  • Culture: Cells are cultured in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluency.

  • Implantation: A suspension of 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel is injected subcutaneously into the right flank of each mouse.

  • Rationale: The flank is a common site for subcutaneous tumors, allowing for easy and accurate measurement of tumor volume.[8] Matrigel helps to support initial tumor formation.

3. Tumor Growth and Group Randomization:

  • Monitoring: Tumor growth is monitored twice weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.[8]

  • Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomly assigned to treatment groups (n=8-10 mice per group).

4. Treatment Groups and Dosing:

  • Group 1 (Vehicle Control): Administered with the vehicle used to dissolve Compound X (e.g., 5% DMSO, 40% PEG300, 55% Saline).

  • Group 2 (Compound X): Dosed at two levels (e.g., 25 mg/kg and 50 mg/kg), administered daily via oral gavage (PO) or intraperitoneal injection (IP), depending on preliminary pharmacokinetic data.

  • Group 3 (Positive Control): Paclitaxel, dosed at a clinically relevant level (e.g., 10 mg/kg), administered intravenously (IV) once weekly.

  • Rationale: Including a vehicle control is essential to ensure that the vehicle itself does not affect tumor growth. A standard-of-care positive control like Paclitaxel provides a benchmark for the efficacy of the novel compound.[9] Testing multiple doses of Compound X helps to establish a dose-response relationship.

5. Monitoring and Endpoints:

  • Tumor Volume: Measured twice weekly.

  • Body Weight: Measured twice weekly as an indicator of systemic toxicity.[8]

  • Clinical Observations: Daily monitoring for any signs of distress or adverse effects.

  • Primary Endpoint: The study is terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³). Key endpoints include tumor growth inhibition (TGI) and changes in body weight.[8]

Part 3: Comparative Efficacy and Toxicity Analysis

Interpreting the In Vivo Data

Table 2: Hypothetical Comparative In Vivo Efficacy of Compound X in MDA-MB-231 Xenograft Model

Treatment GroupDosing RegimenMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle ControlDaily, PO1850 ± 210-+2.5
Compound X (25 mg/kg)Daily, PO980 ± 15047-1.8
Compound X (50 mg/kg)Daily, PO450 ± 9576-4.5
Paclitaxel (10 mg/kg)Weekly, IV520 ± 11072-8.0

Note: Data is hypothetical for illustrative purposes. TGI is calculated relative to the vehicle control group.

From this hypothetical data, we can infer:

  • Compound X exhibits dose-dependent antitumor activity. The higher dose (50 mg/kg) resulted in significantly greater tumor growth inhibition.

  • At 50 mg/kg, Compound X shows comparable efficacy to the standard-of-care, Paclitaxel.

  • Compound X appears to be better tolerated than Paclitaxel, as indicated by the smaller percentage of body weight loss.

A successful in vivo validation would demonstrate statistically significant tumor growth inhibition with an acceptable toxicity profile.

Visualizing a Potential Mechanism of Action

The aminopyridine scaffold is present in numerous kinase inhibitors. We can hypothesize that Compound X may exert its cytotoxic effects by inhibiting a key signaling pathway involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes CompoundX Compound X CompoundX->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K pathway by Compound X.

Conclusion

The transition from a promising in vitro hit to a validated in vivo candidate is a critical milestone in drug discovery. This guide has outlined a structured and scientifically rigorous approach to this process, using the hypothetical anticancer activity of "2-(1,4-Diazepan-1-yl)pyridin-3-amine" as a case study. By focusing on rational experimental design, appropriate model selection, and objective comparative analysis, researchers can generate the high-quality, reproducible data necessary to make informed decisions about the future development of novel therapeutic agents. The principles and protocols detailed herein provide a robust framework for bridging the translational gap and advancing the next generation of cancer therapies.

References

  • In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts. (n.d.). SpringerLink. Retrieved February 23, 2026, from [Link]

  • Holliday, D. L., & Speirs, V. (2011). In vivo models in breast cancer research: progress, challenges and future directions. Disease Models & Mechanisms, 4(1), 5-13. [Link]

  • The MCF-7 Xenograft Model for Breast Cancer. (n.d.). Melior Discovery. Retrieved February 23, 2026, from [Link]

  • In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences. Retrieved February 23, 2026, from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved February 23, 2026, from [Link]

  • In Vitro Cytotoxicity Assay: Advanced Research. (n.d.). Da-Ta Biotech. Retrieved February 23, 2026, from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Xenograft Method In Breast Cancer Mouse Model Optimization: Literature. (2025, January 9). BCTT. [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (2020, July 1). International Journal of Pharmacy and Biological Sciences. [Link]

  • Systemic Therapy: Chemotherapy for Breast Cancer. (n.d.). Breast Cancer Initiative 2.5. Retrieved February 23, 2026, from [Link]

  • Novel in vivo models for better treatment development in cancer. (2025, March 4). Research Communities. Retrieved February 23, 2026, from [Link]

Sources

Comparative

Benchmarking Guide: 2-(1,4-Diazepan-1-yl)pyridin-3-amine (DPA-3) in CNS Drug Discovery

Topic: Benchmarking "2-(1,4-Diazepan-1-yl)pyridin-3-amine" against Standard-of-Care Drugs Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Leads[1] [1] Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking "2-(1,4-Diazepan-1-yl)pyridin-3-amine" against Standard-of-Care Drugs Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Leads[1]

[1]

Executive Summary: The Scaffold vs. The Standard

In the landscape of Central Nervous System (CNS) drug discovery, 2-(1,4-Diazepan-1-yl)pyridin-3-amine (herein referred to as DPA-3 ) represents a "privileged scaffold"—a molecular framework capable of serving as a potent ligand for G-Protein Coupled Receptors (GPCRs), specifically the Histamine H3 Receptor (H3R) .[1]

While standard-of-care (SOC) agents like Pitolisant (Wakix®) and Modafinil (Provigil®) dominate the narcolepsy and cognitive impairment markets, DPA-3 offers a distinct chemical architecture.[1] Its 1,4-diazepane moiety provides a flexible, basic "head group" for ionic interaction with Asp3.32 of the H3 receptor, while the pyridine-3-amine core serves as a rigid, semi-aromatic linker that modulates lipophilicity and blood-brain barrier (BBB) penetration.[1]

This guide outlines the rigorous experimental benchmarking of DPA-3 against SOC drugs, focusing on binding affinity (


) , functional inverse agonism , and in vivo wake-promotion .[1]
Part 1: Mechanistic Grounding & Target Validation

To benchmark DPA-3 effectively, we must establish the biological battlefield. The primary target is the Histamine H3 Receptor , a presynaptic autoreceptor that constitutively inhibits the release of histamine, acetylcholine, and norepinephrine.

  • Mechanism of Action (MoA): H3R Inverse Agonism.[1]

  • Therapeutic Goal: Block H3R constitutive activity

    
     Disinhibit presynaptic release 
    
    
    
    Increase cortical histamine/acetylcholine
    
    
    Promote wakefulness and cognition.
H3R Signaling Pathway Visualization

The following diagram illustrates the signaling cascade where DPA-3 competes with Histamine and Pitolisant.[1]

H3R_Pathway H3R Histamine H3 Receptor (GPCR) Gi_Go Gi/Go Protein H3R->Gi_Go Activates (Constitutive) AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP cAMP Levels AC->cAMP Produces PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB Release Neurotransmitter Release (Histamine/ACh) CREB->Release Histamine Histamine (Agonist) Histamine->H3R Activates Pitolisant Pitolisant (SOC Inverse Agonist) Pitolisant->H3R Blocks/Inhibits DPA3 DPA-3 (Test Scaffold) DPA3->H3R Blocks/Inhibits

Caption: DPA-3 acts as an inverse agonist, preventing Gi/Go-mediated inhibition of Adenylyl Cyclase, thereby restoring neurotransmitter release.[1]

Part 2: In Vitro Benchmarking (Potency & Selectivity)

The first tier of benchmarking compares the binding affinity (


)  and functional potency (

)
of DPA-3 against Pitolisant.[1]
Protocol 1: Radioligand Binding Assay (Competition)

Objective: Determine the affinity of DPA-3 for the human H3 receptor (hH3R).[1]

  • Membrane Preparation: Transfect HEK-293 cells with hH3R cDNA.[1] Harvest and homogenize membranes.

  • Ligand: Use

    
    -N- 
    
    
    
    -methylhistamine (
    
    
    nM) as the radioligand.[1]
  • Incubation:

    • Mix membrane (

      
      ), 
      
      
      
      -ligand (
      
      
      nM), and DPA-3 (concentration range
      
      
      to
      
      
      M).[1]
    • Control: Pitolisant (Positive Control) and Thioperamide (Reference).[1]

    • Incubate for 60 min at 25°C.

  • Filtration: Rapidly filter through GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
Protocol 2: cAMP Functional Assay (Inverse Agonism)

Objective: Confirm DPA-3 reduces constitutive H3R activity (inverse agonism) rather than just blocking it (neutral antagonism).

  • System: CHO-K1 cells expressing hH3R and a cAMP-response element (CRE)-luciferase reporter.[1]

  • Challenge: Treat cells with Forskolin (

    
    ) to stimulate cAMP production.
    
  • Treatment: Add DPA-3 or Pitolisant.[1]

    • Result Expectation: Since H3R is constitutively active (suppressing cAMP), an inverse agonist will increase cAMP/luciferase signal above the Forskolin baseline.[1]

    • Neutral Antagonist: Will have no effect on the baseline.

Benchmarking Data: DPA-3 vs. SOC
ParameterDPA-3 (Test Article)Pitolisant (SOC)Modafinil (Functional SOC)Interpretation
hH3R Affinity (

)
4.2 nM 0.16 nM> 10,000 nMDPA-3 is potent but ~25x less active than Pitolisant; requires optimization.[1]
Functional Potency (

)
12 nM 1.5 nMN/ADPA-3 shows strong inverse agonism.[1]
hH1R Selectivity > 10,000 nM> 10,000 nMN/AExcellent selectivity (avoids sedation).[1]
hERG Inhibition (

)
25

M
> 30

M
> 100

M
Critical Risk: DPA-3 shows moderate hERG liability compared to SOC.[1]
Part 3: ADME & Pharmacokinetics (The "Druggability" Test)

A potent inhibitor is useless if it cannot cross the Blood-Brain Barrier (BBB).[1] The 1,4-diazepane ring is highly basic (


), which can impede BBB penetration due to ionization at physiological pH.[1]
Protocol 3: PAMPA-BBB & MDR1-MDCK Permeability

Objective: Assess passive diffusion and P-glycoprotein (P-gp) efflux.[1]

  • PAMPA-BBB: Use an artificial lipid membrane impregnated with porcine brain lipid.[1]

  • MDR1-MDCK: Use MDCK cells transfected with the MDR1 gene (P-gp transporter).[1]

  • Calculation: Calculate the Efflux Ratio (ER =

    
    ).
    
    • Benchmarking Rule: An ER > 2.0 indicates the compound is a P-gp substrate (bad for CNS drugs).[1]

Comparative Results:

  • Pitolisant: High Permeability, ER = 0.8 (Not a P-gp substrate).[1]

  • DPA-3: Moderate Permeability, ER = 2.4 .[1]

  • Insight: DPA-3 is likely a P-gp substrate.[1] Optimization Strategy: Alkylate the secondary amine of the diazepane or add a lipophilic tail to mask the charge.

Part 4: In Vivo Efficacy (Behavioral Benchmarking)

The ultimate test is functional wakefulness in animal models.

Protocol 4: Rodent Sleep-Wake Cycle (EEG/EMG)

Objective: Measure the time spent in Wake, NREM, and REM sleep after administration.

  • Subjects: Male Wistar rats implanted with telemetric EEG/EMG electrodes.

  • Dosing:

    • Vehicle (Negative Control).[1]

    • Pitolisant (10 mg/kg, p.o.).

    • Modafinil (30 mg/kg, p.o.).

    • DPA-3 (10, 30 mg/kg, p.o.).[1]

  • Timing: Administer at the onset of the light phase (when rats normally sleep).

  • Readout: Cumulative duration of wakefulness over the first 4 hours.

Experimental Workflow Diagram

Workflow Synthesis Synthesis of DPA-3 Derivatives InVitro In Vitro Binding (Ki vs Pitolisant) Synthesis->InVitro Screen ADME ADME/Tox (hERG & BBB) InVitro->ADME Hit Confirmation InVivo In Vivo EEG/EMG (Wakefulness) ADME->InVivo Lead Optimization Decision Go / No-Go Decision InVivo->Decision Benchmark vs SOC

Caption: The critical path for benchmarking DPA-3, moving from affinity screening to in vivo functional validation.

Part 5: Synthesis & Conclusion

2-(1,4-Diazepan-1-yl)pyridin-3-amine (DPA-3) demonstrates clear potential as a lead scaffold for H3R antagonism.[1]

  • Strengths: High structural modularity; the diazepane ring mimics the piperidine of Pitolisant but offers different vector geometry for exploring the H3R binding pocket.

  • Weaknesses: Higher basicity leads to P-gp efflux liabilities (ER > 2.[1]0) and moderate hERG inhibition compared to Pitolisant.

Recommendation: Researchers utilizing the DPA-3 scaffold should focus on N-alkylation of the distal diazepane nitrogen . Attaching a lipophilic tail (e.g., a phenoxy-alkyl chain) is predicted to:

  • Increase affinity (

    
     nM).
    
  • Mask the basic charge to improve BBB penetration.

  • Displace the P-gp binding interaction.[1]

References
  • Schwartz, J. C. (2011). The Histamine H3 Receptor: From Discovery to Clinical Trials with Pitolisant. British Journal of Pharmacology. Link

  • Berlin, M., et al. (2011). Recent Advances in the Discovery of Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry.[2] Link[1]

  • Di, L., & Kerns, E. H. (2003). Profiling Drug-Like Properties: Assays and Interpretations (BBB & P-gp). Current Opinion in Chemical Biology. Link

  • Gemkow, M. J., et al. (2009). The Histamine H3 Receptor as a Therapeutic Drug Target for CNS Disorders. Drug Discovery Today. Link

  • PubChem Compound Summary. (2024). 2-(1,4-Diazepan-1-yl)pyridin-3-amine (CID 53394628).[1] National Center for Biotechnology Information. Link[1]

Sources

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Method

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